GOT1 inhibitor-1
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a New Therapeutic Strategy: Tryptamine-Based GOT1 Inhibitors in Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
The relentless progression of Pancreatic Ductal Adenocarcinoma (PDAC), one of the most lethal malignancies, has spurred an urgent search for novel therapeutic vulnerabilities. Recent discoveries have illuminated the critical role of metabolic reprogramming in PDAC survival, with a particular focus on the enzyme Glutamate-Oxaloacetate Transaminase 1 (GOT1). This enzyme is a linchpin in a metabolic pathway that maintains redox homeostasis, a process upon which PDAC cells are heavily dependent. This dependency presents a unique therapeutic window, and a new class of tryptamine-based molecules has emerged as promising inhibitors of GOT1.
This technical guide provides an in-depth overview of the discovery, optimization, and mechanism of action of these novel tryptamine-based GOT1 inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to advance this promising therapeutic strategy.
Quantitative Analysis of Tryptamine-Based GOT1 Inhibitors
Medicinal chemistry efforts have led to the synthesis and evaluation of a series of tryptamine derivatives. The inhibitory potency of these compounds against GOT1 has been quantified using a malate dehydrogenase (MDH)-coupled enzymatic assay. The following tables summarize the structure-activity relationship (SAR) and the corresponding half-maximal inhibitory concentrations (IC50).
Table 1: GOT1 Inhibition by Tryptamine Derivatives [1]
| Compound | R Group | IC50 (µM) |
| 3a | H | > 100 |
| 3b | 2-F | 20 |
| 3c | 3-F | 25 |
| 3d | 4-F | 30 |
| 3e | 2-Cl | 20 |
| 3f | 2-Ph | 25 |
Data are reported as the mean of n=3 determinations.[1]
The data reveals that substitution on the phenyl ring of the tryptamine scaffold is crucial for inhibitory activity. Unsubstituted compound 3a showed no significant inhibition, while halogen and phenyl substitutions at the ortho position (3b , 3e , and 3f ) resulted in the most potent inhibitors in this series.[1] This suggests the presence of a hydrophobic binding pocket in the enzyme that can accommodate these substitutions.[1]
The GOT1 Signaling Pathway in Pancreatic Cancer
In PDAC, the oncogene KRAS orchestrates a metabolic shift, making cancer cells reliant on a non-canonical glutamine metabolism pathway to manage oxidative stress. GOT1 is a central enzyme in this pathway. The diagram below illustrates the key steps and the role of GOT1 in maintaining redox balance.
This pathway highlights how glutamine is converted to aspartate in the mitochondria and then transported to the cytoplasm.[2] Cytosolic GOT1 then converts aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2] Subsequently, oxaloacetate is converted to malate by MDH1, and then to pyruvate by malic enzyme 1 (ME1), a reaction that generates NADPH.[2] This production of NADPH is critical for maintaining the cellular redox balance and mitigating oxidative stress, thereby promoting cancer cell survival.[2][3] Tryptamine-based inhibitors directly target GOT1, disrupting this entire cascade.
Experimental Protocols
A robust and reliable assay is fundamental to the discovery and characterization of enzyme inhibitors. The following is a detailed protocol for the malate dehydrogenase (MDH)-coupled GOT1 enzymatic assay, a commonly used method for screening and quantifying GOT1 inhibition.[1]
MDH-Coupled GOT1 Enzymatic Assay Protocol
Principle:
This assay couples the GOT1-catalyzed reaction to the MDH1-catalyzed reaction. GOT1 produces oxaloacetate, which is then reduced to malate by MDH1 in a reaction that consumes NADH. The rate of GOT1 activity is therefore proportional to the rate of NADH depletion, which can be monitored by the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.[1]
Materials:
-
Recombinant human GOT1 enzyme
-
L-Aspartic acid
-
α-Ketoglutaric acid
-
Malate Dehydrogenase 1 (MDH1)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
HEPES buffer (100 mM, pH 7.4)
-
Potassium chloride (KCl, 100 mM)
-
Test compounds (tryptamine derivatives) dissolved in DMSO
-
384-well microplates
Procedure:
-
Assay Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 7.4) and 100 mM KCl.
-
Reagent Preparation:
-
Prepare a stock solution of L-Aspartic acid in the assay buffer.
-
Prepare a stock solution of α-Ketoglutaric acid in the assay buffer.
-
Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay will be 250 µM.[1]
-
Prepare a stock solution of MDH1 in the assay buffer. The final concentration in the assay will be 0.3 µg/mL.[1]
-
Prepare a stock solution of GOT1 enzyme in the assay buffer. The final concentration should be adjusted to ensure a linear reaction rate for at least 20 minutes.
-
-
Compound Plating: Dispense the test compounds at various concentrations into the wells of a 384-well microplate. Include appropriate controls (e.g., DMSO vehicle control for 100% activity and a control without enzyme for 0% activity).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-Aspartic acid, α-Ketoglutaric acid, NADH, and MDH1 in the assay buffer.
-
Assay Initiation:
-
Add the GOT1 enzyme solution to the wells containing the test compounds.
-
Immediately add the reaction mixture to all wells to start the reaction.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 20 minutes.[1] Monitor the decrease in NADH fluorescence using a plate reader with excitation at 340 nm and emission at 445 nm.[1]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Synthesis of Tryptamine-Based GOT1 Inhibitors
The tryptamine-based inhibitors were synthesized through a straightforward and efficient chemical route. The general synthetic scheme is outlined below, illustrating the key reaction step.
The synthesis is typically achieved through the reaction of tryptamine with an appropriate aryl-isocyanate in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[1] This reaction forms the urea linkage that is a common feature in this series of inhibitors.
Conclusion and Future Directions
The discovery of tryptamine-based GOT1 inhibitors represents a significant advancement in the pursuit of novel therapies for pancreatic ductal adenocarcinoma. The data presented herein demonstrates that these compounds exhibit potent and specific inhibition of GOT1, a key enzyme in a metabolic pathway critical for PDAC survival. The detailed experimental protocols and understanding of the underlying signaling pathway provide a solid foundation for further research and development.
Future efforts will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors through further medicinal chemistry exploration.[1] Additionally, in-depth preclinical studies will be crucial to evaluate the in vivo efficacy and safety of these compounds, with the ultimate goal of translating this promising therapeutic strategy into clinical applications for patients with this devastating disease.
References
- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine supports pancreatic cancer growth through a Kras-regulated metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GOT1/AST1 expression status as a prognostic biomarker in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GOT1 Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Quantitative Data Underpinning the Structure-Activity Relationship of Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitors.
Introduction
Glutamic-oxaloacetic transaminase 1 (GOT1), a pivotal enzyme in amino acid metabolism, has emerged as a compelling therapeutic target, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). In PDAC, cancer cells exhibit a dependence on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation. This reliance presents a therapeutic window for the development of small molecule inhibitors that can selectively disrupt this metabolic pathway in cancer cells. This guide provides a detailed overview of the structure-activity relationships (SAR) of key GOT1 inhibitor scaffolds, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
GOT1-Mediated Metabolic Pathway in Pancreatic Cancer
In PDAC, a non-canonical glutamine metabolism pathway is utilized to maintain the cellular redox balance, primarily through the production of NADPH. GOT1 is a critical enzyme in this pathway. The process begins with the conversion of glutamine to glutamate, which is then converted to aspartate in the mitochondria by GOT2. Aspartate is transported to the cytoplasm where GOT1 catalyzes its conversion to oxaloacetate. Subsequently, malate dehydrogenase 1 (MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate, respectively, with the latter step generating NADPH. This NADPH is crucial for regenerating reduced glutathione (GSH), which combats reactive oxygen species (ROS) and prevents oxidative stress-induced cell death.
Non-Covalent Inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1) by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in cellular metabolism, particularly in cancer cells.[1] Its function is crucial for maintaining redox homeostasis and supporting proliferation, making it an attractive therapeutic target, especially in cancers like Pancreatic Ductal Adenocarcinoma (PDAC).[2][3] This technical guide provides an in-depth overview of the non-covalent inhibition of GOT1 by small molecules, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
The Role of GOT1 in Cancer Metabolism
GOT1 is a key enzyme in a metabolic pathway that supports cancer cell growth by contributing to NADPH production, which is essential for maintaining redox balance.[1][4] In PDAC, a KRAS-driven metabolic reprogramming upregulates GOT1.[1][5] This pathway involves the conversion of glutamine-derived aspartate to oxaloacetate (OAA) by GOT1 in the cytoplasm. OAA is then converted to malate by malate dehydrogenase 1 (MDH1) and subsequently to pyruvate by malic enzyme 1 (ME1), a process that generates NADPH.[1][2] This NADPH is critical for regenerating reduced glutathione, which neutralizes reactive oxygen species (ROS), thereby protecting the cancer cells from oxidative stress.[1] Inhibition of GOT1 disrupts this pathway, leading to increased ROS levels, impaired cell proliferation, and potentially ferroptosis, a form of iron-dependent cell death.[3]
Signaling Pathway
The metabolic pathway involving GOT1 is a critical node in cancer cell metabolism. Its inhibition has significant downstream consequences.
Caption: GOT1 signaling pathway in cancer metabolism.
Non-Covalent GOT1 Inhibitors
Several classes of non-covalent small molecule inhibitors of GOT1 have been identified through high-throughput screening and medicinal chemistry efforts.[4][6] These inhibitors typically act by competing with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), for binding to the active site.[2][7]
Quantitative Data for Selected Non-Covalent GOT1 Inhibitors
| Compound ID | Chemical Class | IC50 (µM) | Kd (µM) | Assay Method | Reference |
| iGOT1-01 | Indole-piperazine-carboxamide | ~11.3 | - | GLOX/HRP-coupled | [5] |
| iGOT1-01 | Indole-piperazine-carboxamide | 84.6 | - | MDH1-coupled | [5] |
| Compound 1a | 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | 85 | - | MDH1-coupled | [4] |
| Tryptamine-based derivative (2c) | Tryptamine-based | 8.2 | - | MDH1-coupled | [7][8] |
| Aspulvinone H (AH) | Butyrolactone | 5.91 ± 0.04 | 2.14 ± 0.47 | MDH1-coupled | [2] |
| (+)-Asperteretone B | Butyrolactone | 19.16 ± 0.15 | - | MDH1-coupled | [2] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Butyrolactone | 26.38 ± 0.1 | - | MDH1-coupled | [2] |
Experimental Protocols
The characterization of GOT1 inhibitors relies on robust enzymatic assays. The two most common methods are the GLOX/HRP-coupled assay and the MDH1-coupled assay.
Experimental Workflow for GOT1 Inhibitor Characterization
Caption: A typical experimental workflow for identifying and characterizing novel GOT1 inhibitors.
GLOX/HRP-Coupled GOT1 Assay
This assay is a fluorescence-based method suitable for high-throughput screening.
-
Principle: GOT1 converts aspartate and α-ketoglutarate to glutamate and oxaloacetate. Glutamate is then oxidized by glutamate oxidase (GLOX), producing α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.[5][9]
-
Materials:
-
Recombinant human GOT1 protein
-
L-Aspartic acid
-
α-Ketoglutaric acid (α-KG)
-
Glutamate oxidase (GLOX)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 200 mM HEPES, pH 7.4, 200 mM KCl)
-
Microplate reader with fluorescence detection (Excitation: ~544 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a reaction mix containing L-aspartate (e.g., 4 mM), α-KG (e.g., 0.5 mM), GLOX (e.g., 80 nM), HRP (e.g., 0.5 units/mL), and Amplex Red (e.g., 1.285 µg/mL) in assay buffer.[9]
-
Pre-incubate the reaction mix at 37°C.[9]
-
Add the test compounds (inhibitors) at various concentrations to the wells of a microplate.
-
Add GOT1 protein (e.g., 300 ng) to the wells.[9]
-
Initiate the reaction by adding the pre-warmed reaction mix to the wells.
-
Incubate the plate at 37°C for a set period (e.g., 20 minutes) during the linear phase of the reaction.[4]
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition relative to a control without inhibitor and determine the IC50 value.
-
MDH1-Coupled GOT1 Assay
This is an absorbance-based orthogonal assay often used to confirm hits from primary screens.
-
Principle: GOT1 produces oxaloacetate, which is then reduced to malate by malate dehydrogenase 1 (MDH1). This reaction consumes NADH, leading to a decrease in absorbance at 340 nm. The rate of NADH depletion is proportional to GOT1 activity.[5][9]
-
Materials:
-
Recombinant human GOT1 protein
-
L-Aspartic acid
-
α-Ketoglutaric acid (α-KG)
-
Malate dehydrogenase 1 (MDH1)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl)
-
UV-Vis microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent microplate or cuvette containing assay buffer, L-aspartate (e.g., 4 mM), α-KG (e.g., 1 mM), MDH1 (e.g., 1 U/mL), and NADH (e.g., 1 mM).[2]
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding GOT1 protein (e.g., 0.1 mg/mL).[2]
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition and IC50 values.
-
Conclusion
The non-covalent inhibition of GOT1 presents a promising therapeutic strategy for cancers that are dependent on its metabolic activity. The availability of robust enzymatic assays allows for the discovery and characterization of novel small molecule inhibitors. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as further elucidating the complex role of GOT1 in cancer metabolism to identify potential combination therapies. This guide provides a foundational understanding for researchers aiming to contribute to this exciting field of drug discovery.
References
- 1. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of GOT1 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Enzymatic Activity and Inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of Glutamate-Oxaloacetate Transaminase 1 (GOT1) and the inhibitory effects of a specific small molecule, designated as GOT1 inhibitor-1. This document details the quantitative analysis of the inhibitor's potency, the experimental protocols for its determination, and the relevant biological pathways.
Core Findings: IC50 Value of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined in a Malate Dehydrogenase (MDH) coupled enzymatic assay. The aggregated data from these experiments are presented below.
| Inhibitor | Target Enzyme | Assay Type | IC50 Value (µM) |
| This compound | Human GOT1 | MDH Coupled Enzymatic Assay | 8.2 |
Signaling Pathway of GOT1 in Cancer Metabolism
GOT1 is a pivotal enzyme in cellular metabolism, playing a crucial role in the malate-aspartate shuttle and amino acid metabolism. In the context of cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), GOT1 is upregulated and contributes to maintaining redox homeostasis and supporting cell proliferation. The enzyme catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This activity is a key node in metabolic pathways that provide cancer cells with essential intermediates for growth and survival.
Figure 1: Simplified GOT1 Signaling Pathway in Cancer Metabolism.
Experimental Protocols
The determination of the IC50 value for this compound was performed using a Malate Dehydrogenase (MDH) coupled enzymatic assay.
Principle of the MDH Coupled Assay
The enzymatic activity of GOT1 is measured indirectly by coupling the production of oxaloacetate to the MDH1-catalyzed oxidation of NADH to NAD+. The rate of GOT1 activity is directly proportional to the rate of decrease in NADH, which can be monitored by measuring the decrease in absorbance or fluorescence at 340 nm.
Reagents and Materials
-
Enzymes: Recombinant Human GOT1,
The Role of Glutamic-Oxaloacetic Transaminase 1 (GOT1) in Pancreatic Cancer Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high degree of metabolic reprogramming to sustain growth and survival in a nutrient-deprived and hostile tumor microenvironment. A key adaptation is the reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis. This pathway is critically dependent on the cytosolic enzyme Glutamic-Oxaloacetic Transaminase 1 (GOT1). Upregulated by the signature oncogene KRAS, GOT1 facilitates the conversion of glutamine-derived aspartate to oxaloacetate in the cytosol. This initiates a series of reactions culminating in the production of NADPH, a crucial reducing equivalent for mitigating oxidative stress.[1][2] Inhibition of GOT1 disrupts this delicate redox balance, leading to increased reactive oxygen species (ROS), and sensitizes pancreatic cancer cells to ferroptosis, an iron-dependent form of cell death.[3][4] This guide provides an in-depth technical overview of the role of GOT1 in pancreatic cancer redox homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The GOT1-Mediated Pathway in Pancreatic Cancer
In contrast to canonical glutamine metabolism which primarily utilizes glutamate dehydrogenase (GLUD1) in the mitochondria, pancreatic cancer cells reprogram their glutamine utilization.[1] This non-canonical pathway is orchestrated by mutant KRAS, which transcriptionally upregulates GOT1 and represses GLUD1.[1][5]
The pathway proceeds as follows:
-
Mitochondria: Glutamine is converted to glutamate. Subsequently, the mitochondrial aspartate aminotransferase (GOT2) converts glutamate and oxaloacetate to aspartate and α-ketoglutarate.[6]
-
Cytosol: Aspartate is transported to the cytosol.
-
GOT1: Cytosolic GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[7]
-
MDH1: Cytosolic malate dehydrogenase 1 (MDH1) reduces oxaloacetate to malate, consuming NADH.[8]
-
ME1: Cytosolic malic enzyme 1 (ME1) oxidatively decarboxylates malate to pyruvate, generating NADPH from NADP+.[1][7]
This series of reactions effectively transfers reducing equivalents from NADH to NADPH, which is essential for maintaining the reduced glutathione pool and mitigating oxidative stress.[1][7]
Signaling Pathway Diagram
Caption: GOT1-mediated non-canonical glutamine metabolism pathway in pancreatic cancer.
Quantitative Data on GOT1 Function
The inhibition of GOT1 leads to significant changes in cellular metabolites and redox state, ultimately impacting cell viability.
| Parameter | Effect of GOT1 Knockdown/Inhibition | Cell Line(s) | Reference(s) |
| Metabolite Levels | |||
| Aspartate | Increased | PDAC cells | [7] |
| Oxaloacetate (OAA) | Decreased | PDAC cells | [7] |
| Malate | Decreased | PDAC cells | [7] |
| Redox Ratios | |||
| NADP+/NADPH Ratio | Markedly Increased | PDAC cells | [1][7][9] |
| GSH/GSSG Ratio | Decreased | PDAC cells | [7] |
| Cellular Phenotype | |||
| Intracellular ROS | Increased | PDAC cells | [7][10] |
| Cell Proliferation/Growth | Significantly Impaired/Inhibited | PDAC cell lines | [2][7] |
| Sensitivity to Ferroptosis | Increased | Pancreatic cancer cell lines | [3][4] |
Experimental Protocols
GOT1 Activity Assay
A common method to measure GOT1 enzymatic activity is a coupled-enzyme assay.
Principle: The product of the GOT1 reaction is used as a substrate for a second enzyme, which produces a detectable signal (e.g., fluorescence or absorbance change).
Example Protocol (GOT1/MDH1 Coupled Assay): [2][11]
-
Reagents:
-
Assay Buffer: e.g., 200 mM HEPES (pH 7.4), 200 mM KCl
-
Substrates: L-Aspartate (e.g., 4 mM), α-Ketoglutarate (e.g., 0.5 mM)
-
Coupling Enzyme: Malate Dehydrogenase 1 (MDH1) (e.g., 0.3 µg/mL)
-
Cofactor: NADH (e.g., 250 µM)
-
GOT1 enzyme source (e.g., cell lysate, purified protein)
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, L-aspartate, α-ketoglutarate, MDH1, and NADH.
-
Add the GOT1 enzyme source to initiate the reaction.
-
The GOT1-produced oxaloacetate is converted to malate by MDH1, which oxidizes NADH to NAD+.
-
Monitor the decrease in NADH fluorescence (Excitation: ~340-350 nm, Emission: ~445-460 nm) or absorbance at 340 nm over time using a plate reader.
-
The rate of decrease in NADH signal is proportional to the GOT1 activity.
-
Measurement of Cellular NADP+/NADPH Ratio
Commercial kits are widely used for the sensitive quantification of NADP+ and NADPH.
Principle: These assays are typically based on an enzyme cycling reaction where NADPH reduces a probe to generate a fluorescent or colorimetric product. To measure the ratio, NADPH and NADP+ are extracted separately.
Example Protocol (Fluorometric Assay): [12][13]
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
For NADPH measurement: Lyse cells in a basic extraction buffer (e.g., containing NaOH) to destroy NADP+.
-
For Total NADP+/NADPH measurement (or NADP+ by subtraction): Lyse a separate aliquot of cells in an acidic extraction buffer to destroy NADPH.
-
Neutralize the extracts.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of NADP+.
-
Add samples and standards to a 96-well plate.
-
Add the kit's reaction mix (containing an enzyme, substrate, and a fluorometric probe) to all wells.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 30-60 minutes).
-
Measure the fluorescence (e.g., Excitation: ~530-570 nm, Emission: ~585-600 nm) using a fluorescence plate reader.
-
Calculate the concentrations of NADPH and total NADP+/NADPH from the standard curve.
-
The NADP+ concentration can be determined by subtracting the NADPH concentration from the total.
-
Calculate the NADP+/NADPH ratio.
-
Experimental and Logical Workflows
Investigating GOT1's Role in Redox Homeostasis
Caption: Experimental workflow for studying the function of GOT1 in pancreatic cancer.
Logical Relationship: GOT1 Inhibition and Ferroptosis
Caption: Logical flow from GOT1 inhibition to the induction of ferroptosis.
Therapeutic Implications
The critical role of GOT1 in maintaining redox balance makes it a compelling therapeutic target in pancreatic cancer.[14] Preclinical studies have shown that inhibiting GOT1 can significantly reduce tumor growth.[14] Furthermore, the induction of ferroptosis upon GOT1 inhibition opens up possibilities for combination therapies.[3][4] For instance, combining GOT1 inhibitors with agents that promote oxidative stress or interfere with iron metabolism could represent a novel and effective treatment strategy for this devastating disease.[3][15] The development of potent and specific GOT1 inhibitors is an active area of research, with the potential to exploit the unique metabolic dependencies of pancreatic tumors.[2][14]
References
- 1. Pancreatic cancers rely on a novel glutamine metabolism pathway to maintain redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intricate Metabolism of Pancreatic Cancers - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on GOT1 Inhibitor-1 and its Effect on the Malate-Aspartate Shuttle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in cellular metabolism, plays a pivotal role in the malate-aspartate shuttle (MAS). This shuttle is crucial for transporting NADH-reducing equivalents from the cytosol to the mitochondria, thereby maintaining cellular redox balance and supporting energy production. In various cancers, particularly pancreatic ductal adenocarcinoma (PDAC), there is a heightened reliance on GOT1 activity. This dependency has positioned GOT1 as a promising therapeutic target. This technical guide provides a comprehensive overview of GOT1 inhibitor-1, a novel, potent, and non-covalent inhibitor of GOT1. We delve into its mechanism of action, its profound effects on the malate-aspartate shuttle, and present detailed experimental protocols for its characterization.
Introduction to GOT1 and the Malate-Aspartate Shuttle
Glutamic-oxaloacetic transaminase 1 (GOT1), also known as aspartate aminotransferase 1 (AST1), is a cytosolic enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1] This reaction is a critical component of the malate-aspartate shuttle, a complex pathway that facilitates the transfer of reducing equivalents (in the form of NADH) generated during glycolysis from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[1]
The malate-aspartate shuttle is indispensable for cells that are highly dependent on aerobic respiration. By regenerating cytosolic NAD+, the shuttle allows glycolysis to continue at a high rate. The key enzymes and transporters involved in the shuttle are cytosolic and mitochondrial isoforms of malate dehydrogenase (MDH1 and MDH2) and glutamic-oxaloacetic transaminase (GOT1 and GOT2), as well as the mitochondrial carriers for malate-α-ketoglutarate and glutamate-aspartate.
In the context of cancer, particularly in malignancies like pancreatic ductal adenocarcinoma, the metabolic landscape is often rewired to support rapid proliferation and survival under nutrient-deprived conditions. These cancer cells exhibit an increased dependence on GOT1-mediated pathways to maintain redox homeostasis and synthesize essential biomolecules.[2] This makes GOT1 an attractive target for therapeutic intervention.
This compound: A Potent and Specific Inhibitor
This compound is a tryptamine-based derivative identified as a novel, potent, and non-covalent inhibitor of GOT1. Its inhibitory action disrupts the catalytic activity of GOT1, thereby impeding the malate-aspartate shuttle and downstream metabolic processes.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.
| Inhibitor | Target | Assay | IC50 Value |
| This compound | GOT1 | MDH-coupled enzymatic assay | 8.2 µM |
Table 1: Inhibitory activity of this compound.[3]
Impact of GOT1 Inhibition on the Malate-Aspartate Shuttle
Inhibition of GOT1 by this compound has profound consequences on the flux of metabolites through the malate-aspartate shuttle and the overall cellular redox state. While specific quantitative data for this compound's effect on shuttle metabolites is not publicly available, studies on other potent GOT1 inhibitors, such as the natural product Aspulvinone H (AH), provide valuable insights into the expected metabolic consequences.
Alterations in Malate-Aspartate Shuttle Metabolites
Treatment of cancer cells with a potent GOT1 inhibitor leads to a predictable shift in the concentrations of the core metabolites of the malate-aspartate shuttle. The inhibition of the forward reaction catalyzed by GOT1 (aspartate + α-ketoglutarate → oxaloacetate + glutamate) results in the accumulation of its substrate, aspartate, and a depletion of its products, oxaloacetate and subsequently malate.
The following table presents representative data from a study on the GOT1 inhibitor Aspulvinone H (AH) in SW1990 pancreatic cancer cells, which is expected to be indicative of the effects of this compound.
| Metabolite | Change upon GOT1 Inhibition |
| Aspartate | Increased |
| Oxaloacetate | Decreased |
| Malate | Decreased |
Table 2: Representative changes in malate-aspartate shuttle metabolites upon GOT1 inhibition.[4]
Effect on Cellular Redox Homeostasis (NADH/NAD+ and NADPH/NADP+ Ratios)
The malate-aspartate shuttle is intrinsically linked to the cellular redox state by its role in transporting NADH equivalents. Inhibition of this shuttle is expected to lead to an accumulation of NADH in the cytosol, thereby increasing the NADH/NAD+ ratio.
Furthermore, in many cancer cells, the metabolic pathway involving GOT1 is coupled to the production of NADPH, which is crucial for mitigating oxidative stress. Inhibition of GOT1 disrupts this pathway, leading to a decrease in the NADPH/NADP+ ratio. This reduction in NADPH can render cancer cells more susceptible to oxidative damage and cell death.[4] Studies on GOT1-null cells have shown an accumulation of NADH and a decreased NADH/NAD+ ratio under nutrient-depleted conditions.[5][6]
The following table presents representative data from a study on the GOT1 inhibitor Aspulvinone H (AH) in SW1990 pancreatic cancer cells.
| Redox Ratio | Change upon GOT1 Inhibition |
| NADPH/NADP+ | Decreased |
Table 3: Representative changes in cellular redox ratios upon GOT1 inhibition.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of GOT1 inhibitors and their effects on the malate-aspartate shuttle.
MDH-Coupled GOT1 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against GOT1. The activity of GOT1 is coupled to the activity of malate dehydrogenase (MDH), and the rate of NADH oxidation is monitored.
Principle: GOT1 converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate produced is then reduced to malate by MDH, a reaction that consumes NADH. The rate of GOT1 activity is therefore directly proportional to the rate of decrease in NADH, which can be measured by a decrease in absorbance at 340 nm or a loss of fluorescence (excitation at 340 nm, emission at 445 nm).[2]
Materials:
-
Recombinant human GOT1 protein
-
This compound (or other test compounds)
-
L-Aspartic acid
-
α-Ketoglutaric acid
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Malate Dehydrogenase (MDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/445 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the following components to each well:
-
Assay Buffer
-
L-Aspartic acid (final concentration, e.g., 10 mM)
-
α-Ketoglutaric acid (final concentration, e.g., 1 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
MDH (final concentration, e.g., 1 unit/mL)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding recombinant GOT1 protein (final concentration, e.g., 5 µg/mL).
-
Immediately start monitoring the decrease in absorbance at 340 nm or fluorescence at Ex/Em = 340/445 nm over time (e.g., every 30 seconds for 15 minutes).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., SW1990, PANC-1)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LC-MS/MS for Metabolite Quantification
This method is used to quantify the intracellular levels of malate-aspartate shuttle metabolites.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This allows for the precise quantification of multiple metabolites in a complex biological sample.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column for polar metabolite separation (e.g., a HILIC column)
-
Metabolite standards for calibration curves
Procedure:
-
Metabolite Extraction:
-
After treatment, rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding the pre-chilled extraction solvent.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable LC gradient.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Generate calibration curves for each metabolite of interest using known concentrations of standards.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Quantify the concentration of each metabolite in the samples by comparing their peak areas to the calibration curves.
-
Normalize the metabolite concentrations to the cell number or total protein content.
-
Visualizations
Signaling Pathway Diagram
Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a promising therapeutic agent, particularly for cancers that are heavily reliant on the metabolic adaptations facilitated by the malate-aspartate shuttle. Its ability to potently and specifically inhibit GOT1 leads to a significant disruption of cellular metabolism, characterized by an altered metabolite profile within the malate-aspartate shuttle and a shift in the cellular redox state. This ultimately creates a metabolic vulnerability that can be exploited for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising inhibitor.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting Cancer Metabolism with GOT1 Inhibitors: A Technical Guide for Researchers
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the harsh tumor microenvironment. A key feature of this altered metabolism is an increased reliance on specific enzymatic pathways that are dispensable for normal cells, presenting attractive targets for therapeutic intervention. Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic enzyme crucial for aspartate metabolism and redox homeostasis, has emerged as a critical node in the metabolic network of several cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Inhibition of GOT1 disrupts cancer cell metabolism, leading to increased oxidative stress and cell death. This technical guide provides an in-depth overview of the role of GOT1 in cancer metabolism, the current landscape of GOT1 inhibitors, detailed experimental protocols for their evaluation, and the downstream consequences of targeting this key metabolic enzyme.
Introduction: The Role of GOT1 in Cancer Metabolism
GOT1, also known as aspartate aminotransferase 1 (AST1), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] In normal physiology, GOT1 participates in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the mitochondrial membrane.[3] However, in certain cancer types, particularly those with KRAS mutations like PDAC, there is a metabolic rewiring where cancer cells become highly dependent on a non-canonical glutamine metabolism pathway involving GOT1 to maintain redox balance.[4][5][6]
This pathway is crucial for generating cytosolic NADPH, a key reducing equivalent necessary to counteract the high levels of reactive oxygen species (ROS) produced during rapid proliferation.[7] Oncogenic KRAS signaling upregulates GOT1 expression while downregulating glutamate dehydrogenase (GLUD1).[4][5] This forces glutamine-derived glutamate to be converted to aspartate in the mitochondria by GOT2. Aspartate is then transported to the cytoplasm and converted by GOT1 to oxaloacetate. Subsequently, malate dehydrogenase 1 (MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate, respectively, with the latter step producing NADPH.[4] This reliance on GOT1 for redox homeostasis makes it a compelling therapeutic target. Inhibition of GOT1 has been shown to be detrimental to cancer cells while being well-tolerated by normal cells.[8]
The Landscape of GOT1 Inhibitors
The development of potent and selective GOT1 inhibitors is an active area of research. Several classes of inhibitors have been identified, ranging from natural products to computationally designed small molecules.
Natural Products
A number of naturally derived compounds have been identified as GOT1 inhibitors. Notably, butyrolactone derivatives isolated from the marine-derived fungus Aspergillus terreus have shown promising activity.[1]
Synthetic and Computationally Designed Inhibitors
High-throughput screening and computational modeling have led to the identification of novel scaffolds for GOT1 inhibition. These efforts have primarily focused on molecules that compete with the PLP cofactor for binding to the active site.[9][10]
Repurposed Inhibitors
Some existing drugs, developed for other targets, have been found to exhibit off-target activity against GOT1.
Table 1: Quantitative Data for Selected GOT1 Inhibitors
| Inhibitor | Type | IC50 (µM) | Assay Method | Reference(s) |
| Aspulvinone H (AH) | Natural Product | 6.91 ± 0.04 | MDH1-coupled | [8] |
| 5.91 ± 0.04 | Not specified | [1] | ||
| (+)-Asperteretone B | Natural Product | 19.16 ± 0.15 | MDH1-coupled | [8] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Natural Product | 26.38 ± 0.12 | MDH1-coupled | [8] |
| Aspulvinone O (AO) | Natural Product | Potent inhibitor | Not specified | [11] |
| iGOT1-01 | Synthetic | 11.3 | GLOX/HRP-coupled | [9][12] |
| 84.6 | MDH1-coupled | [9][12][13][14][15] | ||
| 85 | MDH1-coupled | [13][15][16] | ||
| GOT1 inhibitor-1 (compound 2c) | Synthetic | 8.2 | Not specified | [17] |
| PF-04859989 | Repurposed (KAT2 inhibitor) | 8.0 (after 24h pre-incubation) | MDH1-coupled | [18][19][20] |
| Aminooxyacetic acid (AOA) | Pan-transaminase inhibitor | Positive control | Not specified | [21] |
| Vigabatrin | Repurposed (GABA-AT inhibitor) | No significant inhibition | Not specified | [18][22] |
| Gabaculine | Repurposed (GABA-AT inhibitor) | No significant inhibition | Not specified | [18] |
| BFF-122 | Repurposed (KAT2 inhibitor) | No significant inhibition | Not specified | [18] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Downstream Effects of GOT1 Inhibition
Targeting GOT1 initiates a cascade of cellular events, primarily stemming from the disruption of redox homeostasis and aspartate metabolism.
Upstream Regulation of GOT1
In pancreatic cancer, the expression and activity of GOT1 are significantly influenced by oncogenic KRAS signaling.[4][5][6]
Caption: Upstream regulation of GOT1 by oncogenic KRAS.
Downstream Consequences of GOT1 Inhibition
Inhibition of GOT1 leads to a decrease in NADPH production, resulting in an accumulation of reactive oxygen species (ROS) and a shift in the cellular redox state towards oxidation.[7] This increased oxidative stress sensitizes cancer cells to a specific form of iron-dependent cell death called ferroptosis.[19][23][24]
References
- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome | Technology Networks [technologynetworks.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iGOT1-01 | TargetMol [targetmol.com]
- 14. Aspulvinone G | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 15. immune-system-research.com [immune-system-research.com]
- 16. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 24. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of GOT1 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characterization of GOT1 inhibitor-1, a novel and potent non-covalent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1). This document outlines the inhibitor's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and illustrates relevant biological pathways and experimental workflows.
Introduction to GOT1 and Its Inhibition
Glutamic-Oxaloacetic Transaminase 1 (GOT1), also known as Aspartate Aminotransferase 1 (AST1), is a pivotal enzyme in cellular metabolism.[1] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] This function is crucial for amino acid metabolism, the malate-aspartate shuttle, and maintaining cellular redox homeostasis, particularly in cancer cells.[1][3][4]
In certain malignancies, such as Pancreatic Ductal Adenocarcinoma (PDAC), cancer cells exhibit a heightened dependency on GOT1 to support proliferation and manage oxidative stress.[3][4][5][6] This dependency makes GOT1 an attractive therapeutic target.[1][3][4] GOT1 inhibitors disrupt the enzyme's catalytic activity, leading to a reduction in essential metabolites like NADH and aspartate, thereby impeding cancer cell proliferation and survival.[1]
This compound (also referred to as compound 2c) is a tryptamine-based derivative that has been identified as a potent and non-covalent inhibitor of GOT1.[7]
Quantitative Data Summary
The inhibitory activity of this compound and other related compounds has been quantified using various biochemical assays. The following table summarizes the key in vitro potency data.
| Inhibitor Name | Assay Type | IC50 | Kd | Source |
| This compound (compound 2c) | MDH coupled GOT1 enzymatic assay | 8.2 µM | Not Reported | [7] |
| iGOT1-01 | MDH coupled GOT1 enzymatic assay | 84.6 µM | Not Reported | [3][6][8] |
| iGOT1-01 | GOT1/GLOX/HRP assay | 11.3 µM | Not Reported | [6][8] |
| Aspulvinone H (AH) | MDH coupled GOT1 enzymatic assay | 5.91 ± 0.04 µM | 2.14 ± 0.47 µM | [2] |
| (+)-asperteretone B | MDH coupled GOT1 enzymatic assay | 19.16 ± 0.15 µM | Not Reported | [2] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | MDH coupled GOT1 enzymatic assay | 26.38 ± 0.1 µM | Not Reported | [2] |
Mechanism of Action
Biochemical and structural studies suggest that many GOT1 inhibitors, including analogs of this compound, act by competing with the pyridoxal 5'-phosphate (PLP) cofactor for binding to the active site of the enzyme.[3][4] PLP is an essential cofactor for the catalytic activity of transaminases. By occupying the PLP binding site, these inhibitors prevent the formation of the active enzyme-cofactor complex, thereby blocking the transamination reaction.[3][4] Some inhibitors, like PF-04859989, have been shown to act as suicide substrates by covalently modifying the PLP co-factor.[9][10]
Signaling Pathway of GOT1 in PDAC Metabolism
Caption: GOT1 metabolic pathway in pancreatic cancer cells.
Experimental Protocols
The biochemical characterization of GOT1 inhibitors relies on robust enzymatic assays. The following are detailed protocols for two common assays used to determine the potency of these inhibitors.
GOT1/MDH1 Coupled Enzymatic Assay
This assay measures GOT1 activity by coupling the production of oxaloacetate to the malate dehydrogenase 1 (MDH1)-mediated oxidation of NADH. The decrease in NADH concentration is monitored by a decrease in absorbance or fluorescence.[3][5]
Materials:
-
Recombinant GOT1 protein
-
Aspartate (Asp)
-
α-Ketoglutarate (α-KG)
-
Malate Dehydrogenase 1 (MDH1)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em of 340/445 nm
Procedure:
-
Prepare a reaction mixture containing recombinant GOT1 protein (e.g., 0.1 mg/mL), MDH1 (e.g., 1 U/mL), and NADH (e.g., 1 mM) in the assay buffer.
-
Add varying concentrations of the GOT1 inhibitor to the wells of the microplate.
-
Initiate the reaction by adding the substrates, α-KG (e.g., 1 mM) and Asp (e.g., 4 mM).
-
Immediately measure the decrease in absorbance at 340 nm or fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm over time.
-
The rate of NADH consumption is proportional to GOT1 activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
GOT1/GLOX/HRP Coupled Enzymatic Assay
This is a fluorescence-based high-throughput screening assay. GOT1 activity produces glutamate, which is then oxidized by glutamate oxidase (GLOX) to produce hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product.[3][11]
Materials:
-
Recombinant GOT1 protein
-
Aspartate (Asp)
-
α-Ketoglutarate (α-KG)
-
Glutamate Oxidase (GLOX)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorescent substrate)
-
Assay buffer
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing GOT1, GLOX, HRP, and Amplex Red in the assay buffer.
-
Dispense the reaction mixture into the wells of the microplate.
-
Add varying concentrations of the GOT1 inhibitor to the wells.
-
Initiate the reaction by adding the GOT1 substrates, Asp (e.g., 4 mM) and α-KG (e.g., 0.5 mM).
-
Incubate the plate at 37°C for a set period (e.g., 20 minutes) during the linear phase of the reaction.[5]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em of 530/590 nm for resorufin produced from Amplex Red).
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow for GOT1 Inhibitor Characterization
Caption: A typical workflow for the characterization of a novel GOT1 inhibitor.
Structural Analysis
Structural studies, including X-ray crystallography and in silico docking, have provided insights into how GOT1 inhibitors bind to the enzyme.[2][3][4] These studies have confirmed that inhibitors can bind in the active site and compete with the PLP cofactor.[2][3] The co-crystal structure of GOT1 with the inhibitor Aspulvinone H has been solved, providing a detailed view of the inhibitor-enzyme interactions and a basis for the rational design of more potent and selective inhibitors.[2]
Logical Relationship of Findings
Caption: Logical flow from biochemical activity to therapeutic potential.
Conclusion
This compound is a valuable chemical probe for studying the role of GOT1 in cancer metabolism. Its characterization through a combination of enzymatic assays, mechanism of action studies, and cellular assays provides a strong foundation for its use in preclinical research and as a starting point for the development of novel therapeutics targeting GOT1-dependent cancers. The detailed protocols and workflows presented in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
Methodological & Application
GOT1 Inhibitor-1: Application Notes and Protocols for In Vitro Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic aspartate aminotransferase, is a pivotal enzyme in cellular metabolism, playing a crucial role in amino acid biosynthesis and the malate-aspartate shuttle.[1] In certain cancer cells, notably pancreatic ductal adenocarcinoma (PDAC), GOT1 is a key component of a non-canonical metabolic pathway that supports redox homeostasis and proliferation.[2] This pathway allows cancer cells to utilize glutamine to generate NADPH, thereby counteracting oxidative stress.[2] Inhibition of GOT1 disrupts this metabolic balance, leading to increased reactive oxygen species (ROS) and reduced cancer cell viability, making it an attractive target for cancer therapy.[3][4]
GOT1 inhibitor-1 is a novel, potent, and non-covalent small molecule inhibitor of GOT1.[5] This document provides detailed protocols for the in vitro application of this compound, including enzymatic assays, cell-based assays, and metabolic analyses.
Product Information
| Parameter | Value | Reference |
| Synonyms | GOT1 inhibitor 2c | [5] |
| CAS Number | 732973-87-4 | [6] |
| Molecular Formula | C₁₉H₁₉ClN₄O | [6] |
| Molecular Weight | 354.83 g/mol | [6] |
| IC₅₀ | 8.2 µM (in MDH coupled GOT1 enzymatic assay) | [5][6] |
| Solubility | DMSO: ≥ 120 mg/mL (≥ 338.19 mM) | [5] |
| Storage | Store powder at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [6] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Description | IC₅₀ (µM) |
| MDH Coupled GOT1 Enzymatic Assay | Measures the inhibition of GOT1 enzymatic activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). | 8.2 |
Signaling Pathway and Experimental Workflow
References
- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: Utilizing GOT1 Inhibitor-1 in PaTu8902 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A growing body of research highlights the critical role of metabolic reprogramming in PDAC progression. One key metabolic enzyme, Glutamic-Oxaloacetic Transaminase 1 (GOT1), has emerged as a promising therapeutic target. GOT1 is a central player in a non-canonical metabolic pathway that supports the production of NADPH, which is essential for maintaining redox balance and promoting cancer cell proliferation.[1][2][3][4]
GOT1 inhibitor-1 is a potent and selective non-covalent inhibitor of GOT1 with an IC50 of 8.2 µM in enzymatic assays.[5][6] By disrupting the function of GOT1, this inhibitor aims to induce metabolic stress, increase reactive oxygen species (ROS), and ultimately trigger cancer cell death.[1][7][8] These application notes provide detailed protocols for utilizing this compound to study its effects on the human pancreatic cancer cell line PaTu8902.
PaTu8902 Cell Line Information
The PaTu8902 cell line was established from a primary ductal pancreatic adenocarcinoma.[9][10] These cells are epithelial and grow adherently in monolayers.[9] They are known to harbor mutations in KRAS and TP53, which are common in pancreatic cancer.[9][11]
| Parameter | Description |
| Cell Line | PaTu8902 |
| Origin | Human Pancreatic Adenocarcinoma |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Doubling Time | Approximately 25-40 hours[9][12] |
| Culture Medium | 90% DMEM (4.5 g/L glucose) + 10% Fetal Bovine Serum (FBS) + 2 mM L-glutamine[9] |
| Culture Conditions | 37°C, 10% CO2[9] |
Data Presentation: Representative Effects of this compound on PaTu8902 Cells
The following tables present representative data on the effects of this compound on PaTu8902 cells. This data is synthesized from published studies on various GOT1 inhibitors in pancreatic cancer cell lines and serves as an example of expected outcomes.
Table 1: Cell Viability (MTS Assay)
| Concentration of this compound (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 92 | ± 4.8 |
| 5 | 75 | ± 6.1 |
| 10 | 58 | ± 5.5 |
| 25 | 41 | ± 4.9 |
| 50 | 25 | ± 3.7 |
| 100 | 12 | ± 2.9 |
Note: The IC50 for a similar GOT1 inhibitor, PF-04859989, in PaTu8902 cells was reported to be 24 µM after 3 days of treatment.[7]
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 | 2.1 |
| This compound (25 µM) | 18.7 | 8.3 |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment (24h) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |
| Vehicle Control | 8.5 |
| This compound (25 µM) | 3.2 |
Table 4: Reactive Oxygen Species (ROS) Levels (DCFDA Assay)
| Treatment (24h) | Fold Increase in ROS Levels |
| Vehicle Control | 1.0 |
| This compound (25 µM) | 2.8 |
Experimental Protocols
PaTu8902 Cell Culture Protocol
Materials:
-
PaTu8902 cells
-
DMEM (4.5 g/L glucose)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 10% CO2)
Procedure:
-
Culture PaTu8902 cells in DMEM supplemented with 10% FBS and 2 mM L-glutamine.[9]
-
Maintain the cells in an incubator at 37°C with 10% CO2.[9]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and split them at a ratio of 1:4 to 1:10 every 3-6 days.[9]
Cell Viability (MTS) Assay Protocol
Materials:
-
PaTu8902 cells
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed PaTu8902 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining) Protocol
Materials:
-
PaTu8902 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PaTu8902 cells in 6-well plates and treat with this compound (e.g., 25 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential (JC-1) Assay Protocol
Materials:
-
PaTu8902 cells
-
96-well black, clear-bottom plates
-
This compound
-
JC-1 reagent
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed PaTu8902 cells in a 96-well black, clear-bottom plate.
-
Treat the cells with this compound (e.g., 25 µM) and a vehicle control for 24 hours.
-
Remove the culture medium and add JC-1 staining solution (typically 1-10 µM in culture medium).
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity for both JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~514/529 nm).
-
Calculate the ratio of red to green fluorescence to determine the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Caption: GOT1 Signaling Pathway in Pancreatic Cancer.
Caption: Experimental Workflow for Inhibitor Testing.
Mechanism of Action
In pancreatic cancer cells, particularly those with KRAS mutations, there is a reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis.[1][3] Glutamine is converted to glutamate, which is then used to produce aspartate in the mitochondria via GOT2. Aspartate is transported to the cytoplasm where GOT1 converts it and α-ketoglutarate into oxaloacetate and glutamate.[1][8] The resulting oxaloacetate is then converted to malate by malate dehydrogenase 1 (MDH1), and subsequently to pyruvate by malic enzyme 1 (ME1). This final step generates NADPH from NADP+.[1]
This compound blocks the catalytic activity of GOT1, disrupting this entire pathway.[2][5][6] This leads to a decrease in NADPH production, which in turn results in an accumulation of reactive oxygen species (ROS) due to the cell's diminished capacity to counteract oxidative stress.[1][7][8] The elevated ROS levels can lead to lipid peroxidation and induce a form of iron-dependent cell death known as ferroptosis.[13][14] Studies have shown that GOT1 inhibition sensitizes pancreatic cancer cells to ferroptosis.[13][14][15][16][17] This disruption of redox balance and induction of cell death makes GOT1 an attractive therapeutic target in pancreatic cancer.
References
- 1. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 2. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
- 10. Structural analysis of a new highly metastatic cell line PaTu 8902 from a primary human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DepMap Cell Line Summary [depmap.org]
- 12. Cellosaurus cell line PaTu 8902 (CVCL_1845) [cellosaurus.org]
- 13. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for GOT1 Inhibitor-1 Treatment in PANC-1 and AsPC-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A key metabolic feature of PDAC cells is their reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation. Glutamate-oxaloacetate transaminase 1 (GOT1) is a critical enzyme in this pathway, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate in the cytoplasm. This process is essential for the generation of NADPH, which is vital for counteracting oxidative stress. Consequently, GOT1 has emerged as a promising therapeutic target for PDAC. This document provides detailed application notes and protocols for studying the effects of GOT1 inhibitors on two common human pancreatic cancer cell lines, PANC-1 and AsPC-1.
Mechanism of Action of GOT1 Inhibitors
GOT1 inhibitors disrupt the metabolic function of the enzyme, leading to a reduction in NADPH levels and an increase in reactive oxygen species (ROS). This disruption of redox balance can induce cell death through various mechanisms, most notably ferroptosis, an iron-dependent form of programmed cell death.[1][2][3] Some GOT1 inhibitors act as competitors of the pyridoxal 5'-phosphate (PLP) cofactor, binding to the active site of the enzyme and blocking its catalytic activity.[4]
Data Presentation
Table 1: In Vitro Efficacy of GOT1 Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| Aspulvinone H (AH) | PANC-1 | 6.32 - 10.47 | 48h | MTT | [4] |
| Aspulvinone H (AH) | AsPC-1 | 6.32 - 10.47 | 48h | MTT | [4] |
| PF-04859989 | PATU-8988T | 24 | 72h | Cell Proliferation | [5] |
| PF-04859989 | PATU-8902 | 54 | 72h | Cell Proliferation | [5] |
| GOT1 inhibitor-1 | Purified GOT1 | 8.2 | N/A | Enzymatic Assay | [6][7] |
| iGOT1-01 | Purified GOT1 | 84.6 | N/A | Enzymatic Assay (MDH1-coupled) | [6] |
Signaling Pathways and Experimental Workflow
References
- 1. Panc-1 Cells [cytion.com]
- 2. PANC-1. Culture Collections [culturecollections.org.uk]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Xenograft Studies with a GOT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-Oxaloacetate Transaminase 1 (GOT1) is a critical enzyme in cellular metabolism, playing a pivotal role in amino acid biosynthesis and maintaining redox homeostasis, particularly in cancer cells.[1] In many cancer types, including Pancreatic Ductal Adenocarcinoma (PDAC), there is a heightened reliance on glutamine metabolism, making GOT1 an attractive therapeutic target.[2][3][4] Inhibition of GOT1 disrupts the malate-aspartate shuttle, leading to a reduction in essential products like NADH and aspartate, which in turn impairs the cancer cell's ability to manage oxidative stress and proliferate.[1] Preclinical studies have shown that targeting GOT1 can significantly curb tumor growth in various cancer models.[1]
These application notes provide detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of a GOT1 inhibitor. The protocols cover the establishment of xenograft models using human pancreatic cancer cell lines, administration of a GOT1 inhibitor, and methods for assessing tumor growth and target engagement.
Signaling Pathway of GOT1 in Cancer Metabolism
GOT1 is a key enzyme in a non-canonical glutamine metabolism pathway that is crucial for maintaining redox balance in cancer cells, particularly those with KRAS mutations.[5] In this pathway, glutamine-derived aspartate is converted by GOT1 to oxaloacetate (OAA) in the cytoplasm. OAA is then converted to malate by malate dehydrogenase 1 (MDH1) and subsequently to pyruvate by malic enzyme 1 (ME1), a process that generates NADPH. This NADPH is vital for the regeneration of reduced glutathione (GSH), which is essential for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. Inhibition of GOT1 disrupts this pathway, leading to a decrease in NADPH production, an increase in ROS, and ultimately, cancer cell death.
Experimental Protocols
Xenograft Model Establishment (SW1990 Cell Line)
This protocol describes the subcutaneous implantation of the human pancreatic adenocarcinoma cell line SW1990 into immunodeficient mice.
Materials:
-
SW1990 human pancreatic carcinoma cells
-
CB-17/SCID mice (female, 6-8 weeks old)
-
DMEM medium with 10% FBS and 1% penicillin/streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture SW1990 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the exponential growth phase. Wash the cells once with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, collect the cells, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Count the cells using a hemocytometer and assess viability (should be >95%).
-
Adjust the cell concentration to 3 x 10^7 cells/mL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each CB-17/SCID mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
Doxycycline-Inducible shRNA Xenograft Model (PaTu-8902 Cell Line)
This protocol details the establishment of a xenograft model using PaTu-8902 cells with a doxycycline-inducible shRNA targeting GOT1.
Materials:
-
PaTu-8902 cells expressing a doxycycline-inducible shRNA for GOT1 (and a non-targeting control shRNA)
-
NOD scid gamma (NSG) mice (female, 6-8 weeks old)
-
Culture medium for PaTu-8902 cells
-
Doxycycline hyclate
-
Doxycycline-containing chow or drinking water
Protocol:
-
Culture PaTu-8902 iDox-shGOT1 cells as per standard procedures.
-
Harvest and prepare the cells for injection as described in Protocol 1.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each NSG mouse.
-
Allow tumors to establish and reach a palpable size (e.g., ~100-150 mm³).
-
To induce shRNA expression, provide mice with doxycycline in their chow (e.g., 625 mg/kg) or drinking water (e.g., 1 mg/mL with 5% sucrose to improve palatability).
-
Monitor tumor growth in both the shGOT1 and control shRNA groups.
This compound Administration
This protocol outlines the preparation and administration of a representative GOT1 inhibitor, Aspulvinone H (AH), for in vivo studies.
Materials:
-
GOT1 Inhibitor (e.g., Aspulvinone H)
-
Vehicle (e.g., normal saline, DMSO/polyethylene glycol/saline mixture)
-
Syringes and needles for intraperitoneal (IP) injection
Protocol:
-
Prepare the GOT1 inhibitor formulation. For Aspulvinone H, a stock solution can be prepared in DMSO and then diluted with normal saline for injection. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Administer the GOT1 inhibitor or vehicle via intraperitoneal injection. For Aspulvinone H, doses of 2.5 mg/kg/day and 5 mg/kg/day have been used.[2]
-
Continue treatment for the specified duration (e.g., 14 consecutive days).[2]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
Tumor Growth Measurement and Monitoring
Protocol:
-
Measure tumor dimensions using a digital caliper at regular intervals (e.g., every 2-3 days).
-
Measure the length (longest diameter) and width (shortest diameter) of the tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of each mouse at the same time as tumor measurement.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
Data Presentation
Quantitative Data from In Vivo Xenograft Studies
Table 1: Effect of this compound (Representative Data) on SW1990 Xenograft Tumor Growth
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 14 (mm³) | Final Tumor Weight (mg) |
| Vehicle Control | 102 ± 15 | 250 ± 35 | 510 ± 60 | 850 ± 90 | 1100 ± 120 | 1050 ± 110 |
| This compound (2.5 mg/kg) | 105 ± 18 | 180 ± 25 | 320 ± 40 | 500 ± 55 | 650 ± 70 | 630 ± 65 |
| This compound (5 mg/kg) | 101 ± 16 | 150 ± 20 | 250 ± 30 | 380 ± 45 | 480 ± 50 | 470 ± 55 |
Data are presented as mean ± SEM. This is representative data based on published findings describing significant tumor growth inhibition.[2]
Table 2: Effect of GOT1 Knockdown on PaTu-8902 Xenograft Tumor Growth (Representative Data)
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Final Tumor Weight (mg) |
| Control shRNA + Doxycycline | 120 ± 20 | 350 ± 45 | 780 ± 90 | 1500 ± 180 | 1450 ± 170 |
| shGOT1 + Doxycycline | 118 ± 19 | 210 ± 30 | 350 ± 50 | 550 ± 75 | 530 ± 70 |
Data are presented as mean ± SEM. This is representative data based on graphical representations of tumor growth in published studies.
Experimental Workflow Visualization
Downstream Analysis Protocols
Western Blot Analysis of Xenograft Tumors
Protocol:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GOT1 or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC) for Ki-67
Protocol:
-
Fix excised tumors in 10% neutral buffered formalin overnight.
-
Process the tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the stained sections under a microscope to assess cell proliferation.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes: MDH-Coupled Enzymatic Assay for Glutamate-Oxaloacetate Transaminase 1 (GOT1) Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate-Oxaloacetate Transaminase 1 (GOT1), also known as Aspartate Aminotransferase 1 (AST1), is a pivotal enzyme in cellular metabolism.[1] This cytoplasmic enzyme plays a crucial role in amino acid metabolism, the malate-aspartate shuttle, and maintaining cellular redox homeostasis.[1][2][3] In various cancer types, particularly those with KRAS mutations like pancreatic ductal adenocarcinoma (PDAC), GOT1 activity is heightened to support proliferation and manage oxidative stress.[1][2][4] This dependency makes GOT1 an attractive therapeutic target for cancer treatment.[1][4][5] Inhibition of GOT1 disrupts metabolic pathways essential for cancer cell survival, leading to reduced proliferation and increased susceptibility to cell death.[1][4]
These application notes describe a robust and reliable malate dehydrogenase (MDH)-coupled enzymatic assay for determining the inhibitory activity of compounds against human GOT1.
Assay Principle
The GOT1 enzymatic activity is measured using a coupled reaction with malate dehydrogenase (MDH).[4][6]
-
GOT1 Reaction: GOT1 catalyzes the reversible transamination reaction between L-aspartate and α-ketoglutarate to produce oxaloacetate and L-glutamate.
-
MDH Coupling Reaction: The oxaloacetate produced by GOT1 is then immediately reduced to L-malate by MDH1. This reaction consumes β-nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD+.
-
Detection: The rate of GOT1 activity is determined by monitoring the decrease in NADH concentration. This is achieved by measuring the decrease in absorbance at 340 nm, as NADH has a characteristic absorbance at this wavelength while NAD+ does not.[7] The rate of NADH depletion is directly proportional to the GOT1 enzymatic activity.
Visualization of the Assay Principle
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 3. Frontiers | Rod photoreceptor-specific deletion of cytosolic aspartate aminotransferase, GOT1, causes retinal degeneration [frontiersin.org]
- 4. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GOT1 Inhibitors using a GLOX-Coupled Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in cellular metabolism, particularly in amino acid metabolism and maintaining redox balance.[1] In several types of cancer, including pancreatic ductal adenocarcinoma (PDAC), GOT1 is upregulated and contributes to tumor growth and survival by supporting nucleotide biosynthesis and mitigating oxidative stress.[2][3][4] This makes GOT1 an attractive therapeutic target for cancer treatment. High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel GOT1 inhibitors. The GLOX-coupled assay is a robust and sensitive fluorescence-based method well-suited for HTS campaigns against GOT1.
This document provides detailed application notes and protocols for performing a GLOX-coupled assay to identify and characterize inhibitors of GOT1.
Principle of the GLOX-Coupled Assay
The GLOX-coupled assay for measuring GOT1 activity involves a two-step enzymatic reaction. In the first step, GOT1 catalyzes the transamination reaction between L-aspartate and α-ketoglutarate to produce oxaloacetate and L-glutamate. The subsequent step utilizes L-glutamate oxidase (GLOX) to oxidize the L-glutamate produced by GOT1, generating α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex Red, into a highly fluorescent product, resorufin. The resulting fluorescence is directly proportional to the enzymatic activity of GOT1.
Data Presentation: Summary of Known GOT1 Inhibitors
The following table summarizes the inhibitory activity of several compounds against GOT1, as determined by either the GLOX-coupled assay or the orthogonal malate dehydrogenase (MDH)-coupled assay.
| Compound Name | Assay Type | IC₅₀ (µM) | Reference |
| iGOT1-01 | GLOX/HRP-coupled | ~11.3 | [1] |
| iGOT1-01 | MDH1-coupled | 84.6 | [1] |
| L79015 | GLOX-coupled | ~11.06 | [5] |
| Compound 1a | MDH-coupled | 85 | [2] |
| Aspulvinone H (AH) | MDH-coupled | 6.91 ± 0.04 | [6] |
| (+)-Asperteretone B | MDH-coupled | 19.16 ± 0.15 | [6] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | MDH-coupled | 26.38 ± 0.12 | [6] |
| PF-04859989 | MDH-coupled | Not specified in abstract | [7] |
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human GOT1, L-glutamate oxidase (GLOX), Horseradish peroxidase (HRP)
-
Substrates: L-Aspartic acid, α-Ketoglutaric acid, Amplex® Red reagent
-
Buffers and Solutions: HEPES buffer, KCl, DMSO (for compound dilution)
-
Plates: 384-well or 1536-well black, flat-bottom plates suitable for fluorescence measurements
-
Positive Control: A known GOT1 inhibitor (e.g., aminooxyacetate)
Assay Buffer Preparation
-
10X Assay Buffer: 1 M HEPES, 1 M KCl, pH 7.4.
-
1X Assay Buffer: 100 mM HEPES, 100 mM KCl, pH 7.4.
Reagent Preparation
-
GOT1 Enzyme Stock: Prepare aliquots of purified recombinant human GOT1 in a suitable storage buffer and store at -80°C. The final concentration in the assay is typically around 1 nM, but should be optimized to ensure the reaction remains in the linear range for the duration of the assay.
-
GLOX Stock: Prepare a stock solution of GLOX. The final concentration in the assay is typically 80 nM.
-
HRP Stock: Prepare a stock solution of HRP. The final concentration in the assay is typically 0.05 U/mL.
-
Amplex Red Stock: Prepare a stock solution of Amplex Red in DMSO. The final concentration in the assay is typically 15 µg/mL. Protect from light.
-
Substrate Mix (2X): Prepare a solution containing 8 mM L-aspartate and 1 mM α-ketoglutarate in 1X Assay Buffer. These are Km concentrations for the substrates.
-
Enzyme/Detection Mix (2X): Prepare a solution in 1X Assay Buffer containing 2X the final concentration of GLOX (160 nM), HRP (0.1 U/mL), and Amplex Red (30 µg/mL).
-
Test Compounds: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds in DMSO for dose-response experiments.
High-Throughput Screening (HTS) Protocol
The following protocol is designed for a 384-well plate format. Volumes can be scaled accordingly for other plate formats.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 100 nL) of test compounds and controls (DMSO for negative control, positive control inhibitor) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the GOT1 enzyme solution (at ~2 nM in 1X Assay Buffer) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/Enzyme/Detection Mix to each well to start the enzymatic reaction. The final reaction volume will be 20 µL. The final concentrations of the key components will be approximately:
-
GOT1: ~1 nM
-
L-Aspartate: 4 mM
-
α-Ketoglutarate: 0.5 mM
-
GLOX: 80 nM
-
HRP: 0.05 U/mL
-
Amplex Red: 15 µg/mL
-
-
Incubation: Incubate the plate at 37°C for 20 minutes. This incubation time should be within the linear range of the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation wavelength set between 530-560 nm and emission wavelength at 590 nm.
Data Analysis
-
Calculate Percent Inhibition: The percentage of GOT1 inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescencecompound - Fluorescencebackground) / (FluorescenceDMSO - Fluorescencebackground))
-
Fluorescencecompound: Fluorescence signal in the presence of the test compound.
-
FluorescenceDMSO: Fluorescence signal of the negative control (DMSO).
-
Fluorescencebackground: Fluorescence signal of a control without enzyme.
-
-
Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response and IC₅₀ Determination: Primary hits are further evaluated in dose-response experiments to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. This is typically determined by fitting the dose-response data to a four-parameter logistic equation.
GOT1 Signaling Pathway and its Role in Cancer Metabolism
GOT1 is a key enzyme in the malate-aspartate shuttle and plays a crucial role in cellular metabolism, particularly in cancer cells. It is involved in the conversion of aspartate to oxaloacetate in the cytoplasm, which is a critical step in a non-canonical glutamine metabolism pathway that supports cancer cell proliferation and redox balance.
In pancreatic cancer, this pathway is crucial for generating NADPH, which is essential for maintaining the cellular redox state and counteracting oxidative stress.[2][3] By inhibiting GOT1, the production of oxaloacetate and subsequently NADPH is reduced, leading to increased reactive oxygen species (ROS) and impaired cancer cell growth.
Orthogonal Assays
To confirm that the identified hits are true inhibitors of GOT1 and not artifacts of the GLOX-coupled assay system (e.g., inhibitors of GLOX or HRP, or fluorescent compounds), it is essential to perform an orthogonal assay. A commonly used orthogonal assay is the MDH1-coupled assay .
In this assay, the production of oxaloacetate by GOT1 is coupled to the malate dehydrogenase 1 (MDH1) reaction. MDH1 catalyzes the conversion of oxaloacetate to malate, which involves the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by measuring the decrease in fluorescence (Ex: ~340 nm, Em: ~460 nm) or absorbance at 340 nm. This provides an independent method to verify the inhibitory activity of the hit compounds against GOT1.
Conclusion
The GLOX-coupled assay is a sensitive, reliable, and scalable method for the high-throughput screening of GOT1 inhibitors. Its fluorescence-based readout allows for miniaturization and automation, making it ideal for large-scale screening campaigns. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively identify and characterize novel GOT1 inhibitors, which hold promise as potential therapeutics for the treatment of cancer and other diseases where GOT1 is implicated. The use of an orthogonal assay, such as the MDH1-coupled assay, is crucial for hit validation and to eliminate false positives.
References
- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Redox State Changes with GOT1 Inhibitor-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate-oxaloacetate transaminase 1 (GOT1), a key enzyme in cellular metabolism, plays a crucial role in maintaining redox homeostasis, particularly in cancer cells.[1][2] It is a central component of a metabolic pathway that generates NADPH, which is essential for counteracting oxidative stress by regenerating reduced glutathione (GSH) and detoxifying reactive oxygen species (ROS).[3][4] Inhibition of GOT1 disrupts this pathway, leading to a decrease in the NADPH/NADP+ ratio, an accumulation of ROS, and a shift in the glutathione pool towards its oxidized form (GSSG), ultimately sensitizing cancer cells to oxidative stress-induced cell death.[4][5]
These application notes provide a comprehensive guide for researchers to assess the impact of GOT1 inhibitor-1 on the cellular redox state. This document includes detailed protocols for measuring key redox parameters and presents available data on the effects of GOT1 inhibition.
Data Presentation
The following tables summarize the quantitative effects of GOT1 inhibition on cellular redox parameters. While specific data for a compound designated "this compound" is limited in publicly available literature, data for a potent and selective GOT1 inhibitor, PF-04859989, is presented as a representative example.
Table 1: Effect of GOT1 Inhibitor on Cellular Reactive Oxygen Species (ROS) Levels
| Parameter | Cell Line | Inhibitor and Concentration | Fold Change in ROS (vs. Control) | Reference |
| Cellular ROS | PATU-8902 (Pancreatic Cancer) | PF-04859989 (10 µM) | ~1.5 | |
| Cellular ROS | PATU-8902 (Pancreatic Cancer) | PF-04859989 (100 µM) | ~2.0 |
Table 2: Expected Effects of GOT1 Inhibitor on NADPH/NADP+ Ratio
| Parameter | Expected Effect | Rationale | Supporting Evidence (Genetic Knockdown) |
| NADPH/NADP+ Ratio | Decrease | Inhibition of the GOT1-dependent pathway for NADPH production. | Knockdown of GOT1 in pancreatic cancer cells leads to an increased NADP+/NADPH ratio. |
Table 3: Expected Effects of GOT1 Inhibitor on Glutathione (GSH/GSSG) Ratio
| Parameter | Expected Effect | Rationale | Supporting Evidence (Genetic Knockdown) |
| GSH/GSSG Ratio | Decrease | Reduced NADPH availability impairs the regeneration of GSH from GSSG by glutathione reductase. | Knockdown of GOT1 in pancreatic and colorectal cancer cells results in a decreased GSH/GSSG ratio. |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
DCFDA (e.g., from a commercial kit)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard cell culture conditions.
-
Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound and the vehicle control diluted in fresh medium. Incubate for the desired time period (e.g., 24-48 hours).
-
DCFDA Staining:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold change in ROS levels.
Measurement of NADP+/NADPH Ratio
This protocol describes a common method using a commercially available fluorometric assay kit.
Materials:
-
Cultured cells treated with this compound and vehicle control
-
NADP+/NADPH assay kit (containing extraction buffers, assay buffer, enzyme mix, and probe)
-
96-well white or black plates suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells (typically 1-2 million per sample) by trypsinization or scraping.
-
Wash the cell pellet with cold PBS.
-
To measure total NADP+ and NADPH, lyse the cells using the extraction buffer provided in the kit.
-
To measure NADP+ and NADPH separately, two separate cell pellets are required. Lyse one pellet with the acidic extraction buffer (to preserve NADP+) and the other with the basic extraction buffer (to preserve NADPH).
-
Vortex the lysates and centrifuge to pellet the debris.
-
-
Assay Reaction:
-
Transfer the supernatants to a new set of tubes.
-
Neutralize the acidic and basic extracts as per the kit's instructions.
-
Prepare a standard curve using the provided NADP+ standard.
-
In a 96-well plate, add the standards and samples.
-
Prepare the reaction mixture containing the enzyme mix and probe according to the kit's protocol.
-
Add the reaction mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit's manual (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).
-
-
Data Analysis: Calculate the concentrations of NADP+ and NADPH in the samples using the standard curve. Determine the NADP+/NADPH ratio for each condition.
Measurement of Glutathione (GSH/GSSG) Ratio
This protocol outlines the use of a colorimetric or luminescent assay kit for determining the ratio of reduced to oxidized glutathione.
Materials:
-
Cultured cells treated with this compound and vehicle control
-
GSH/GSSG assay kit (containing lysis buffer, reagents for detecting total GSH and GSSG)
-
Reagent to mask GSH (e.g., N-Ethylmaleimide or 2-vinylpyridine) for GSSG measurement
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Sample Preparation:
-
Harvest and wash the cells as described previously.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to remove insoluble material.
-
-
Measurement of Total Glutathione (GSH + GSSG):
-
Prepare a standard curve with the provided GSH or GSSG standard.
-
In a 96-well plate, add the standards and a portion of the cell lysate.
-
Add the assay reagents for total glutathione measurement as per the kit's instructions.
-
Incubate and read the absorbance or luminescence.
-
-
Measurement of Oxidized Glutathione (GSSG):
-
Take another aliquot of the cell lysate and treat it with a GSH-masking agent to prevent the detection of reduced GSH.
-
Add the treated sample to the 96-well plate.
-
Add the assay reagents.
-
Incubate and read the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the concentration of total glutathione and GSSG from the respective standard curves.
-
Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration (GSH = Total Glutathione - 2 * GSSG, as GSSG contains two GSH molecules).
-
Determine the GSH/GSSG ratio for each experimental condition.
-
Conclusion
The inhibition of GOT1 represents a promising therapeutic strategy for cancers that rely on its activity for redox balance. The protocols and information provided herein offer a framework for researchers to investigate the effects of this compound on cellular redox state. By quantifying changes in ROS, NADP+/NADPH, and GSH/GSSG, researchers can elucidate the mechanism of action of GOT1 inhibitors and their potential as anti-cancer agents.
References
Application Notes and Protocols: Combining GOT1 Inhibitor-1 with Radiotherapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic-oxaloacetic transaminase 1 (GOT1) has emerged as a critical enzyme in the metabolic reprogramming of certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1][2][3] GOT1 plays a pivotal role in maintaining redox homeostasis and supporting cell proliferation by participating in a non-canonical glutamine metabolism pathway that generates NADPH.[2][3][4][5] Inhibition of GOT1 disrupts this delicate metabolic balance, leading to increased oxidative stress and rendering cancer cells more susceptible to cytotoxic treatments.[1][2] This document provides detailed application notes and protocols for combining GOT1 inhibitor-1 with radiotherapy, a strategy that has shown significant promise in preclinical cancer models.[6][7][8]
Recent studies have demonstrated that targeting GOT1 can selectively sensitize PDA cells to the effects of ionizing radiation, both in vitro and in vivo.[6][7][8] This synergistic effect is attributed to the GOT1 inhibition-mediated disruption of glycolysis, nucleotide metabolism, and, most critically, the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[2][4][6] This heightened oxidative stress environment enhances the DNA-damaging effects of radiotherapy.[4] The tissue-specific dependence on GOT1, particularly in PDA, suggests a potential therapeutic window for this combination therapy, minimizing toxicity to normal tissues.[6][8]
Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of GOT1 inhibition with radiotherapy.
Table 1: In Vitro Efficacy of GOT1 Inhibition and Radiotherapy
| Cancer Type | Cell Line | Treatment Group | Surviving Fraction (at 2 Gy) | Radiation Enhancement Ratio | Reference |
| Pancreatic (PDA) | PANC-1 | Control + RT | ~0.60 | 1.0 | [7] |
| Pancreatic (PDA) | PANC-1 | shGOT1 + RT | ~0.43 | 1.4 | [7] |
| Colorectal (CRC) | HCT116 | Control + RT | ~0.55 | 1.0 | [7] |
| Colorectal (CRC) | HCT116 | shGOT1 + RT | ~0.55 | ~1.0 | [7] |
Table 2: In Vivo Efficacy of GOT1 Inhibition and Radiotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Tumor Growth Delay (Time to Tripling) | Reference |
| Pancreatic (PDA) | PANC-1 | Vehicle | ~15 days | [7] |
| Pancreatic (PDA) | PANC-1 | Radiotherapy (RT) | ~25 days | [7] |
| Pancreatic (PDA) | PANC-1 | shGOT1 | ~22 days | [7] |
| Pancreatic (PDA) | PANC-1 | shGOT1 + RT | ~35 days | [7] |
| Colorectal (CRC) | HCT116 | Vehicle | ~12 days | [7] |
| Colorectal (CRC) | HCT116 | Radiotherapy (RT) | ~20 days | [7] |
| Colorectal (CRC) | HCT116 | shGOT1 | ~12 days | [7] |
| Colorectal (CRC) | HCT116 | shGOT1 + RT | ~20 days | [7] |
Table 3: Metabolic Effects of GOT1 Inhibition
| Cancer Type | Cell Line | Parameter Measured | Change upon GOT1 Inhibition | Reference |
| Pancreatic (PDA) | PANC-1 | GSH/GSSG Ratio | Decreased | [7] |
| Pancreatic (PDA) | PANC-1 | Intracellular ROS | Increased | [4] |
| Pancreatic (PDA) | PANC-1 | NADPH/NADP+ Ratio | Decreased | [3] |
| Pancreatic (PDA) | PANC-1 | Glycolytic Intermediates | Accumulated | [6] |
| Colorectal (CRC) | HCT116 | GSH/GSSG Ratio | No significant change | [7] |
Signaling Pathways and Experimental Workflow
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Inducing Ferroptosis in Cancer Cells via GOT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in glutamine metabolism, has emerged as a critical node in cancer cell survival.[1][2][3] GOT1 facilitates the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate, a reaction that is pivotal for maintaining redox homeostasis through the production of NADPH.[1][4][5] Cancer cells, particularly those with KRAS mutations like pancreatic ductal adenocarcinoma (PDAC), exhibit a heightened dependence on this pathway.[1][6]
Inhibition of GOT1 disrupts this metabolic balance, leading to an increase in reactive oxygen species (ROS) and a depletion of NADPH.[1][5] This compromised antioxidant defense system sensitizes cancer cells to ferroptosis, an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides.[7][8][9] Mechanistically, GOT1 inhibition has been shown to promote the autophagic release of labile iron, further potentiating ferroptotic cell death.[7][10][11] This application note provides a comprehensive overview and detailed protocols for inducing and assessing ferroptosis in cancer cells through the inhibition of GOT1.
Signaling Pathway of GOT1 Inhibition-Induced Ferroptosis
Caption: GOT1 inhibition disrupts redox balance, leading to ferroptosis.
Quantitative Data: GOT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various GOT1 inhibitors.
| Inhibitor | Cancer Type | Assay | IC50 (µM) | Reference |
| iGOT1-01 | Pancreatic Cancer | GLOX/HRP-coupled GOT1 assay | ~11.3 | [3] |
| MDH1-coupled GOT1 assay | 84.6 | [3] | ||
| PF-04859989 | Pancreatic Cancer | GOT1 enzymatic assay (24h pre-incubation) | 8.0 | [12] |
| Aspulvinone H (AH) | Pancreatic Ductal Adenocarcinoma | In vitro GOT1-inhibitory assay | 5.91 ± 0.04 | [2] |
| Asperteretone B | Pancreatic Ductal Adenocarcinoma | In vitro GOT1-inhibitory assay | 19.16 ± 0.15 | [2] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Pancreatic Ductal Adenocarcinoma | In vitro GOT1-inhibitory assay | 26.38 ± 0.1 | [2] |
| Shikonin | Multiple Myeloma | Cell viability assay | 1.1 - 1.56 | [13] |
Experimental Workflow
Caption: Workflow for assessing GOT1 inhibition-induced ferroptosis.
Experimental Protocols
GOT1 Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methods utilizing a GLOX/HRP-coupled or MDH1-coupled reaction to measure GOT1 activity.[3][5]
Materials:
-
96-well microplate
-
Microplate reader
-
Recombinant human GOT1 protein
-
GOT1 inhibitor
-
Assay Buffer: 200 mM HEPES (pH 7.4), 200 mM KCl
-
Substrate solution: 4 mM L-aspartate, 0.5 mM α-ketoglutarate
-
For GLOX/HRP-coupled assay:
-
Glutamate oxidase (GLOX)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
-
For MDH1-coupled assay:
-
Malate dehydrogenase 1 (MDH1)
-
NADH
-
Procedure:
-
Reaction Preparation:
-
Prepare a reaction mixture containing assay buffer, substrate solution, and the coupling enzymes (either GLOX/HRP and Amplex Red or MDH1 and NADH).
-
In a 96-well plate, add the GOT1 inhibitor at various concentrations.
-
-
Enzyme Addition:
-
Add recombinant GOT1 protein to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
GLOX/HRP-coupled assay: Measure the fluorescence of resorufin (the product of Amplex Red oxidation) at an excitation of ~544 nm and an emission of ~590 nm.
-
MDH1-coupled assay: Measure the decrease in NADH fluorescence at an excitation of ~350 nm and an emission of ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.
Materials:
-
Cancer cells cultured in appropriate plates
-
GOT1 inhibitor or vehicle control
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cancer cells with the GOT1 inhibitor or vehicle for the desired time.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with C11-BODIPY 581/591 (final concentration 1-5 µM) in serum-free medium for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess probe.
-
-
Imaging/Flow Cytometry:
-
Immediately analyze the cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides.
-
Capture images using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Alternatively, quantify the fluorescence shift using a flow cytometer.
-
-
Data Analysis:
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
-
Labile Iron Pool Assay (Calcein-AM)
This protocol measures the intracellular labile iron pool using the fluorescent probe Calcein-AM, which is quenched by iron.[10][14]
Materials:
-
Cancer cells
-
GOT1 inhibitor or vehicle control
-
Calcein-AM (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the GOT1 inhibitor or vehicle.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM (final concentration 0.1-0.5 µM) for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Flow Cytometry:
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in calcein fluorescence indicates an increase in the labile iron pool.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of treated cells to control cells.
-
Western Blot Analysis for Ferroptosis Markers
This protocol details the detection of key ferroptosis-related proteins.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells and quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control. A decrease in GPX4 and an increase in ACSL4 are indicative of sensitization to ferroptosis.
-
Conclusion
Targeting GOT1 represents a promising therapeutic strategy for cancers that are dependent on this metabolic pathway. The resulting disruption of redox homeostasis and induction of ferroptosis provides a clear mechanism for targeted cell killing. The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of GOT1 inhibition and to further explore the therapeutic potential of inducing ferroptosis in cancer cells.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of lipid peroxidation in irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 7. search.library.uq.edu.au [search.library.uq.edu.au]
- 8. scispace.com [scispace.com]
- 9. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin induces ferroptosis in multiple myeloma via GOT1-mediated ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin, dually functions as a proteasome inhibitor and a necroptosis inducer in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tryptamine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tryptamine-based inhibitors during experimental work.
Troubleshooting Guides
This guide provides a systematic approach to resolving common solubility issues.
Issue 1: My tryptamine-based inhibitor, dissolved in a DMSO stock, precipitates when added to my aqueous experimental medium (e.g., cell culture media, PBS).
This is a frequent challenge that occurs when a compound that is soluble in a pure organic solvent like DMSO is diluted into an aqueous solution where its solubility is much lower.[1] The final concentration of the compound exceeds its aqueous solubility limit, causing it to "crash out" of the solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest first step is to lower the final working concentration of the inhibitor in your assay. Determine the lowest effective concentration and work within that range.
-
Optimize Co-solvent Percentage: The DMSO from your stock solution acts as a co-solvent in the final aqueous medium.[2]
-
Increase DMSO Tolerance: Determine the maximum percentage of DMSO your experimental system (e.g., cells) can tolerate without adverse effects. Many in vitro assays can tolerate up to 1% DMSO.[3]
-
Adjust Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your aqueous medium to reach the same final inhibitor concentration, thereby increasing the final percentage of DMSO, which may help keep the compound in solution.[1]
-
-
Adjust pH: Tryptamine and its derivatives are weak bases due to the amine functional group.[4][5] Their solubility can be highly dependent on pH.[6]
-
Lowering the pH of the aqueous buffer can protonate the amine group, forming a more soluble salt.[7]
-
Caution: Ensure the pH change is compatible with your experimental system (e.g., cell viability, protein stability). Always run a vehicle control with the pH-adjusted buffer.
-
-
Gentle Heating or Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator bath can sometimes help dissolve the precipitate.[8] However, be cautious about the thermal stability of your compound. This method may lead to a supersaturated solution that can precipitate over time.
Caption: Troubleshooting workflow for inhibitor precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a high-concentration stock solution of a tryptamine-based inhibitor?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly water-soluble compounds like tryptamine derivatives.[8][9] Tryptamine itself is soluble in other organic solvents like ethanol and dimethylformamide (DMF).[10] A preliminary solvent screening is always recommended for a novel derivative.
Q2: How can I determine the solubility of my specific tryptamine inhibitor?
You can perform either a kinetic or a thermodynamic solubility assay.[11]
-
Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate, typically after a short incubation period (1-2 hours).[6][12] This assay is useful for identifying potential solubility issues in bioassays.[3]
-
Thermodynamic (Equilibrium) Solubility Assay: This method measures the true equilibrium solubility. Excess solid compound is incubated in a buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[11][12] The saturated solution is then filtered, and the concentration of the dissolved compound is measured, often by HPLC.[7]
Q3: My inhibitor seems to dissolve initially but then precipitates out over the course of a long experiment. What can I do?
This suggests that you have created a supersaturated, thermodynamically unstable solution.
-
Potential Cause: The initial energy input (e.g., vortexing, warming) helped dissolve the compound, but it crashes out as it slowly equilibrates to its true, lower solubility limit.
-
Solution: You will need to use a more robust solubilization strategy to enhance the stability of the solution. Consider advanced methods like using cyclodextrins or formulating with solubilizing excipients.[13] Alternatively, you may need to accept a lower, stable working concentration.
Q4: What are some advanced methods to improve the aqueous solubility of my tryptamine inhibitor?
If basic troubleshooting fails, you can explore more advanced formulation strategies:[2][13]
-
Co-solvents: Using a mixture of water-miscible organic solvents can reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[2][13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[7][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility above a certain concentration known as the critical micelle concentration.[7] Polysorbates (e.g., Tween® 80) and Pluronic® block copolymers are examples.[14]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can enhance the dissolution rate.[13] This does not increase the equilibrium solubility but can be effective for improving bioavailability in vivo.[2]
Caption: Decision tree for selecting a solubilization strategy.
Data Presentation
Table 1: Solubility of Tryptamine in Various Solvents
This table summarizes publicly available solubility data for the parent compound, tryptamine. Solubility for specific tryptamine-based inhibitors will vary based on their structure and must be determined experimentally.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 11 | [10] |
| Ethanol | 10 | [10] |
| Dimethylformamide (DMF) | 5 | [10] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 | [10] |
| Water | 1.34 (Predicted) | [15] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To quickly identify suitable organic solvents for preparing a concentrated stock solution.
Materials:
-
Tryptamine-based inhibitor (1-2 mg per solvent)
-
Selection of solvents: DMSO, DMF, Ethanol, Acetonitrile, Propylene Glycol, PEG 400
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of your inhibitor to separate, labeled vials.[8]
-
To each vial, add 100 µL of a different solvent.
-
Vortex each vial vigorously for 30-60 seconds.
-
Visually inspect each vial for undissolved solid against a dark background.
-
If the solid has completely dissolved, add another 100 µL of the same solvent and vortex again. Repeat this step to get a semi-quantitative estimate of solubility.
-
Record observations as "Soluble," "Slightly Soluble," or "Insoluble" for each solvent at the tested concentrations.
Protocol 2: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of an inhibitor in an aqueous buffer, which is predictive of its behavior in bioassays.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tryptamine | ABIN4870613 [antibodies-online.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. WO2023135237A1 - Tryptamine compositions and methods - Google Patents [patents.google.com]
- 15. go.drugbank.com [go.drugbank.com]
Technical Support Center: Enhancing the Efficacy of GOT1 Inhibitor-1
Welcome to the Technical Support Center for GOT1 Inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals who are working to improve the potency and bioavailability of this promising therapeutic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common challenges that may arise during the experimental process with this compound and its analogs.
Issue 1: Inconsistent IC50 Values in In Vitro Assays
-
Question: We are observing high variability in the IC50 values for our this compound analog across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Enzyme Quality and Handling: Ensure the purity and activity of the recombinant GOT1 enzyme are consistent. Avoid repeated freeze-thaw cycles of the enzyme stock. It is advisable to aliquot the enzyme upon receipt and store it at -80°C.
-
Substrate and Cofactor Stability: The substrates, α-ketoglutarate and aspartate, as well as the cofactor pyridoxal 5'-phosphate (PLP), can degrade over time. Prepare fresh solutions for each experiment.
-
Assay Conditions: Maintain consistent assay conditions, including buffer pH, temperature, and incubation times. For instance, in the MDH-coupled assay, the reaction is sensitive to the concentrations of MDH and NADH.
-
Compound Solubility: Poor solubility of the inhibitor can lead to inaccurate and variable results. Ensure the inhibitor is fully dissolved in the assay buffer. It may be necessary to use a small percentage of DMSO, but be sure to include a vehicle control with the same DMSO concentration.
-
Plate Reader Settings: Optimize and maintain consistent settings on your plate reader, such as the excitation and emission wavelengths for fluorescent readouts.
-
Issue 2: Low Cellular Potency Despite High Enzymatic Activity
-
Question: Our this compound analog shows high potency in the enzymatic assay, but its activity is significantly lower in cell-based assays. Why is there a discrepancy?
-
Answer: This is a common challenge in drug discovery. The difference between enzymatic and cellular potency can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane. Consider performing a Caco-2 permeability assay to assess its ability to cross cell membranes.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
-
Intracellular Metabolism: The inhibitor may be rapidly metabolized within the cell into an inactive form.
-
Off-Target Effects: In a cellular context, the inhibitor might interact with other proteins, reducing its effective concentration at the target, GOT1.
-
Issue 3: Poor Oral Bioavailability in Animal Models
-
Question: Our tryptamine-based GOT1 inhibitor shows good in vitro potency but has very low oral bioavailability in our mouse model. What strategies can we employ to improve this?
-
Answer: Poor oral bioavailability is a significant hurdle for many small molecule inhibitors, including tryptamine derivatives.[1] Here are some strategies to consider:
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the inhibitor with a polymer can improve its dissolution rate and solubility.
-
-
Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups that hinder membrane permeability. The prodrug is then converted to the active inhibitor within the body.
-
Structural Modifications: Medicinal chemistry efforts can focus on modifying the inhibitor's structure to improve its physicochemical properties, such as solubility and permeability, without compromising its potency.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1).[2] GOT1 is a key enzyme in the malate-aspartate shuttle and plays a crucial role in cellular metabolism, particularly in cancer cells, by maintaining redox homeostasis through the production of NADPH.[3] By inhibiting GOT1, the inhibitor disrupts these metabolic pathways, leading to increased reactive oxygen species (ROS) and reduced proliferation of cancer cells that are dependent on this pathway, such as pancreatic ductal adenocarcinoma (PDAC).[2][3]
Q2: Are there known off-target effects for tryptamine-based GOT1 inhibitors?
A2: While specific off-target effects for this compound are not extensively documented in the public domain, tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors. It is crucial to perform selectivity profiling against a panel of related enzymes and receptors to characterize the specificity of any new analog. A known covalent inhibitor of GOT1, PF-04859989, was originally developed as a KAT2 inhibitor, highlighting the potential for cross-reactivity with other PLP-dependent enzymes.[1]
Q3: What are the key structure-activity relationships (SAR) for improving the potency of tryptamine-based GOT1 inhibitors?
A3: Based on available literature, medicinal chemistry efforts have identified key structural features that influence the potency of tryptamine-based GOT1 inhibitors. For a related series of indole-based inhibitors, it was found that the indole ring system and the geometry of the hydrogen bond donor are essential for activity.[4] Generally, for tryptamine derivatives, modifications to the indole ring and the ethylamine side chain can significantly impact potency and other properties.[5] Systematic exploration of substituents on the indole ring and modifications of the linker to the side chain are common strategies to improve potency.[4]
Q4: What are some key considerations for designing an in vivo pharmacokinetic study for a GOT1 inhibitor in mice?
A4: When designing a pharmacokinetic study, several factors are critical:
-
Route of Administration: The intended clinical route should be used (e.g., oral gavage for oral bioavailability studies).
-
Vehicle Selection: The inhibitor should be formulated in a vehicle that ensures its solubility and stability.
-
Dose Selection: The dose should be selected based on in vitro potency and any available toxicology data.
-
Sampling Time Points: Blood samples should be collected at multiple time points to accurately determine the Cmax, Tmax, and AUC.
-
Animal Model: Use a consistent and appropriate mouse strain.
Quantitative Data
The following tables summarize key quantitative data for representative GOT1 inhibitors to facilitate comparison and guide experimental design.
Table 1: In Vitro Potency of Selected GOT1 Inhibitors
| Compound | Type | IC50 (MDH-coupled assay) | IC50 (GLOX/HRP assay) | Reference |
| iGOT1-01 | Indole-piperazine-carboxamide | 84.6 µM | 11.3 µM | [6] |
| This compound (compound 2c) | Tryptamine derivative | 8.2 µM | Not Reported | [2] |
| PF-04859989 | Covalent PLP binder | Time-dependent | Not Reported | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of iGOT1-01 in Mice
| Parameter | Value | Unit | Administration | Reference |
| Dose | 20 | mg/kg | Oral | [4][6] |
| t1/2 (Half-life) | 0.7 | hours | Oral | [4][6] |
| Cmax (Maximum Concentration) | 4133 | ng/mL | Oral | [4][6] |
| AUC(0-24 hours) | 11734 | hour*ng/mL | Oral | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol 1: MDH-Coupled GOT1 Enzymatic Assay
This assay measures GOT1 activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in NADH is monitored by a decrease in fluorescence.[4]
Materials:
-
Recombinant human GOT1 enzyme
-
Aspartate
-
α-ketoglutarate
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 10 mM KCl, 1 mM DTT)
-
This compound or its analogs
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the GOT1 inhibitor in DMSO.
-
Prepare the assay buffer.
-
Prepare the following reaction mix in the assay buffer:
-
Aspartate (final concentration, e.g., 2 mM)
-
α-ketoglutarate (final concentration, e.g., 0.5 mM)
-
MDH (final concentration, e.g., 5 µg/mL)
-
NADH (final concentration, e.g., 200 µM)
-
-
Add the desired concentration of the inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the reaction mix to the wells.
-
Initiate the reaction by adding the GOT1 enzyme (final concentration, e.g., 10 nM).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time (e.g., for 30 minutes).
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a GOT1 inhibitor in mice.
Materials:
-
This compound or its analog
-
Appropriate vehicle for oral and intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
CD-1 mice (or other appropriate strain)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the dosing solutions for both oral (PO) and intravenous (IV) administration.
-
Dosing:
-
Oral Group: Administer a single dose of the inhibitor via oral gavage.
-
Intravenous Group: Administer a single dose of the inhibitor via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the oral bioavailability (%F) using the formula: %F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
GOT1 Signaling Pathway in Cancer Metabolism
Caption: GOT1's central role in cancer cell metabolism.
Experimental Workflow for Improving this compound
Caption: Workflow for enhancing inhibitor efficacy.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for bioavailability issues.
References
- 1. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Technical Support Center: Potential Off-Target Effects of GOT1 Inhibitor-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address potential issues and questions regarding the off-target effects of GOT1 inhibitor-1. The following troubleshooting guides and FAQs will help you identify, understand, and mitigate potential unintended interactions of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound, also referred to as compound 2c, is a tryptamine-based derivative that acts as a non-covalent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1).[1] It has a reported IC50 of 8.2 µM for GOT1 in enzymatic assays.[1][2] It is being investigated for its potential therapeutic role in diseases like pancreatic ductal adenocarcinoma (PDAC) where cancer cells are dependent on GOT1 for redox homeostasis and proliferation.[1][2]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than its primary target.[3] These interactions can lead to a variety of issues in research and drug development, including:
-
Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential "housekeeping" proteins can lead to cell death or other toxic effects unrelated to the intended mechanism of action.
-
Confounding results in pre-clinical and clinical studies: Off-target effects can lead to unexpected side effects, potentially causing a drug candidate to fail in later stages of development.
Q3: Is there any known off-target information for this compound?
Currently, there is no publicly available, comprehensive off-target screening data specifically for "this compound (compound 2c)". However, studies on other GOT1 inhibitors highlight the potential for off-target activities. For instance, the inhibitor iGOT1-01 has been described as having a "promiscuous inhibitory profile," with metabolomics data suggesting it also inhibits the mitochondrial isoform, GOT2.[4][5] Another compound, PF-04859989, which inhibits GOT1, is also a potent inhibitor of kynurenine aminotransferase II (KAT II).[6][7] These examples underscore the importance of characterizing the selectivity of any GOT1 inhibitor.
Q4: What are the common approaches to identify potential off-target effects of a small molecule inhibitor?
Several experimental strategies can be employed to identify off-target interactions:
-
Broad Panel Screening: Testing the inhibitor against a large panel of kinases (e.g., a kinome scan) or a broader safety panel of receptors, ion channels, and enzymes (e.g., a CEREP panel) can identify unintended interactions.[8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding.[11][12][13][14][15] It can be used to confirm on-target binding and identify unknown binders.
-
Proteomics Approaches: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of the inhibitor from cell lysates.
-
Phenotypic Screening and Counter-Screening: Comparing the cellular phenotype induced by the inhibitor with that of a genetic knockdown (e.g., siRNA or CRISPR) of the target can help distinguish on-target from off-target effects. Using a structurally unrelated inhibitor for the same target can also help validate on-target effects.[3]
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected or inconsistent results is a common challenge when working with small molecule inhibitors. This guide provides a systematic approach to troubleshooting potential off-target effects.
Caption: A troubleshooting workflow for investigating potential off-target effects.
Quantitative Data on Off-Target Effects of GOT1 Inhibitors (Examples)
As specific off-target data for this compound is not available, the following tables provide data for other known GOT1 inhibitors to illustrate the types of off-target interactions that can occur.
Table 1: Off-Target Profile of PF-04859989
| Target | IC50 (µM) | Comments |
| GOT1 | 8 | Primary target of interest in this context. |
| Kynurenine Aminotransferase II (KAT II) | 0.032 | A potent off-target. PF-04859989 was originally developed as a KAT II inhibitor.[6] |
| Kynurenine Aminotransferase I (KAT I) | 21.6 | Lower affinity compared to KAT II.[6] |
| Kynurenine Aminotransferase III (KAT III) | 107 | Significantly lower affinity.[6] |
| Kynurenine Aminotransferase IV (KAT IV) | >50 | Weak to no inhibition.[6] |
Table 2: Characterization of iGOT1-01
| Assay/Parameter | Result | Interpretation |
| GOT1 Enzymatic Assay (GOT1/MDH1) | IC50 = 84.6 µM | Moderate in vitro potency against GOT1.[4] |
| Cellular Metabolomics | Decrease in all aspartate isotopologues, similar to the pan-transaminase inhibitor AOA. | Suggests inhibition of GOT2 in addition to GOT1, indicating a lack of selectivity between the isoforms.[4] |
| Cellular Proliferation Assays | Growth inhibition profile similar to AOA. | The cellular effect is not solely due to GOT1 inhibition and likely involves other targets.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess on- and off-target effects of small molecule inhibitors.
Broad Kinase Panel Screening
This experiment evaluates the selectivity of an inhibitor against a large number of kinases.
Caption: Experimental workflow for broad kinase panel screening.
Detailed Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Setup: In a multi-well plate format, add the individual purified kinases from the panel to separate wells containing assay buffer.
-
Compound Addition: Add the test inhibitor at one or more concentrations (a single high concentration for initial screening, or a dose-response for hit validation) to the wells containing the kinases. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate for each kinase.
-
Incubation: Incubate the reaction plates at a controlled temperature for a specified period.
-
Detection: Stop the reaction and measure the kinase activity. Common detection methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[16]
-
Fluorescence-based assays (e.g., TR-FRET): Use antibodies to detect the phosphorylated substrate.[8]
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For dose-response experiments, determine the IC50 value for each inhibited kinase. The results are often visualized as a kinome map or a selectivity profile.[17]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of an inhibitor to its target in a cellular environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified duration.
-
Heating: After treatment, either lyse the cells and divide the lysate into aliquots or use intact cells. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation: Cool the samples and then separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (GOT1) remaining at each temperature. This is commonly done by Western blotting, but other methods like ELISA or mass spectrometry can also be used.
-
Data Analysis: Plot the amount of soluble GOT1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GOT1 Enzymatic Assays: A Technical Support Guide
Welcome to the technical support center for Glutamic-Oxaloacetic Transaminase 1 (GOT1) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common GOT1 enzymatic assays?
A1: The most frequently used methods are coupled enzymatic assays. In these assays, the product of the GOT1 reaction is used as a substrate for a second enzyme, which in turn generates a detectable signal. The two common coupled assays are:
-
GOT1/GLOX Assay: The glutamate produced by GOT1 is used by glutamate oxidase (GLOX), which generates hydrogen peroxide (H₂O₂). H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal.[1][2]
-
GOT1/MDH1 Assay: The oxaloacetate produced by GOT1 is converted to malate by malate dehydrogenase 1 (MDH1), a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored by a decrease in fluorescence.[1][2]
Q2: Why is pre-incubation of the enzyme with an inhibitor important?
A2: Pre-incubation allows for the inhibitor to bind to the enzyme before the start of the enzymatic reaction. This is particularly crucial for slow-binding or irreversible inhibitors where the binding event is time-dependent. Without an adequate pre-incubation period, the inhibitory potency of a compound can be underestimated.[3][4] For some inhibitors, a pre-incubation time of up to 24 hours may be necessary to observe significant inhibition.[3]
Q3: What are the typical concentrations of substrates and coupling enzymes used in a GOT1 assay?
A3: The concentrations can vary, but a common starting point for a GOT1/GLOX coupled assay is:
| Component | Final Concentration |
| Aspartate | 4 mM |
| α-Ketoglutarate | 0.5 mM |
| GLOX | 80 nM |
| HRP | 0.05 U/mL |
| Amplex Red | 15 µg/mL |
| GOT1 | ~1 nM |
Note: The optimal concentration of GOT1 may need to be adjusted to ensure the reaction remains in the linear range for the desired assay duration.[1][2]
Troubleshooting Guide
Issue 1: Low or No Signal in My Assay
| Potential Cause | Suggested Solution |
| Inactive Enzyme | - Ensure proper storage of the GOT1 enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a known positive control. |
| Incorrect Reagent Concentration | - Verify the final concentrations of all reagents, including substrates, coupling enzymes, and detection probes. - Prepare fresh reagent stocks. |
| Sub-optimal Assay Conditions | - Confirm the pH and temperature of the reaction are within the optimal range for both GOT1 and the coupling enzymes (typically pH 7.4 and 37°C).[2] |
| Degraded NADH (for MDH1 coupled assay) | - Prepare NADH solutions fresh and protect them from light. |
Issue 2: High Background Signal
| Potential Cause | Suggested Solution |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffer solutions. |
| Autofluorescence of Compounds | - Run a control plate with the test compounds in the assay buffer without the enzyme to measure background fluorescence. - If autofluorescence is an issue, consider a different detection method or wavelength. |
| Non-specific Reaction | - Ensure the coupling enzymes are not reacting directly with the test compounds. Run controls with the test compound and the coupling system without GOT1. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Suggested Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, consider using a multi-channel pipette or automated liquid handler for reagent addition. |
| Inconsistent Incubation Times | - Ensure all wells are initiated and stopped at consistent times, especially for kinetic assays. |
| Edge Effects in Microplates | - Avoid using the outer wells of the plate, which are more prone to evaporation. - Use sealed plates or an incubator with humidity control. |
Experimental Protocols
Protocol 1: Optimizing Pre-incubation Time for a Novel Inhibitor
This protocol aims to determine the optimal pre-incubation time of a test compound with GOT1 to accurately assess its inhibitory potential.
-
Prepare Reagents: Prepare stock solutions of GOT1 enzyme, test inhibitor at various concentrations, and the necessary substrates and coupling reagents for your chosen assay (GOT1/GLOX or GOT1/MDH1).
-
Set Up Pre-incubation:
-
In a microplate, add the GOT1 enzyme to the assay buffer.
-
Add the test inhibitor at different final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a range of time points (e.g., 0, 15, 30, 60, 120 minutes, and even up to 24 hours for suspected slow-binding inhibitors).[3]
-
-
Initiate the Reaction: After each pre-incubation time point, add the substrate mixture (e.g., aspartate and α-ketoglutarate) to all wells to start the enzymatic reaction.
-
Measure the Signal: Read the plate at the appropriate wavelength for your assay at regular intervals (for kinetic assays) or at a fixed endpoint.
-
Analyze the Data:
-
Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Plot the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the IC₅₀ value stabilizes and no longer decreases with longer incubation.
-
Visualizing the Workflow for Pre-incubation Time Optimization
Caption: Workflow for optimizing inhibitor pre-incubation time.
Signaling Pathway and Assay Principle Diagrams
GOT1's Role in Aspartate Metabolism
GOT1 is a key enzyme in cellular metabolism, catalyzing the reversible transamination between aspartate and α-ketoglutarate to produce oxaloacetate and glutamate.[5][6]
Caption: The core enzymatic reaction catalyzed by GOT1.
Coupled Enzymatic Assay Principles
The following diagrams illustrate the reaction cascades for the two most common GOT1 coupled assays.
GOT1/GLOX Coupled Assay
Caption: Principle of the GOT1/GLOX coupled enzymatic assay.
GOT1/MDH1 Coupled Assay
Caption: Principle of the GOT1/MDH1 coupled enzymatic assay.
References
- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
addressing promiscuous inhibition profiles of early GOT1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with early-stage Glutamic-Oxaloacetic Transaminase 1 (GOT1) inhibitors. The focus is to address the common challenge of promiscuous inhibition profiles and off-target effects encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What defines a "promiscuous inhibition profile" for a GOT1 inhibitor?
A promiscuous inhibitor is a compound that interacts with multiple targets, not just the intended one (GOT1). This can lead to a variety of off-target effects. For early GOT1 inhibitors, this often manifests as a discrepancy between high potency in purified enzyme (biochemical) assays and unexpected outcomes in cell-based assays, such as toxicity in normal cells or metabolic changes inconsistent with specific GOT1 inhibition.[1][2] For example, the early inhibitor iGOT1-01 showed a promiscuous profile where its effects on cell growth and metabolism could not be solely attributed to its GOT1 inhibitory activity.[1]
Q2: Why might the in vitro IC50 value of my inhibitor not correlate with its activity in cellular assays?
Several factors can cause this common issue:
-
Off-Target Effects: The compound might inhibit other essential cellular targets, leading to stronger-than-expected cellular effects or toxicity that masks the specific impact of GOT1 inhibition.[3] Some compounds kill cancer cells through these off-target interactions rather than by inhibiting their intended target.[3]
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching sufficient intracellular concentrations to inhibit GOT1 effectively.
-
Metabolic Instability: The compound could be rapidly metabolized or effluxed by cells, reducing its effective concentration at the target site.
-
Cellular Compensation: Cancer cells have remarkable metabolic plasticity.[4] They may activate compensatory pathways to overcome the inhibition of GOT1, thus maintaining redox balance and proliferation.[4]
Q3: How can I differentiate between on-target GOT1 inhibition and off-target effects in my experiments?
Distinguishing on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Genetic Knockdown Comparison: Compare the phenotypic and metabolic effects of your inhibitor with those from shRNA or CRISPR-mediated knockdown of the GOT1 gene.[1][5] If the effects are similar (e.g., increased aspartate, decreased malate, reduced NADPH/NADP+ ratio), it supports an on-target mechanism.[6][7]
-
Selectivity Profiling: Test your inhibitor against related enzymes, such as the mitochondrial isoform GOT2 and other transaminases like Kynurenine Aminotransferase 2 (KAT2).[7] The known KAT2 inhibitor PF-04859989 was also found to inhibit GOT1, highlighting the importance of such profiling.[7][8]
-
Target Engagement Assays: Use techniques like Microscale Thermophoresis (MST) or thermal shift assays to confirm direct binding of the compound to the GOT1 protein within cells.[1][6]
-
Rescue Experiments: Attempt to rescue the inhibitor's effects by providing downstream metabolites of the GOT1 pathway, such as oxaloacetate or malate.[8] Successful rescue suggests the observed phenotype is due to on-target inhibition.
Q4: What are some known off-targets or alternative mechanisms for early GOT1 inhibitors?
While specific off-targets are often proprietary or poorly characterized, some patterns exist. For instance, PF-04859989, identified as a GOT1 inhibitor, is also a known covalent inhibitor of KAT2.[7] Many early inhibitors are pyridoxal 5'-phosphate (PLP) competitors, binding to the cofactor site.[1][2][6] This mechanism could potentially lead to the inhibition of other PLP-dependent enzymes, of which there are many in the cell.
Troubleshooting Guides
Problem 1: My inhibitor is potent in biochemical assays (low µM IC50) but shows weak or no effect on the proliferation of GOT1-dependent cancer cells.
-
Possible Cause 1: Poor Cell Permeability or High Efflux.
-
Troubleshooting Step: Perform a cellular uptake study using LC-MS/MS to measure the intracellular concentration of the compound. Compare this concentration to the biochemical IC50.
-
-
Possible Cause 2: Metabolic Compensation.
-
Troubleshooting Step: Conduct metabolomic analysis to see if cells are rerouting metabolic pathways to bypass GOT1 inhibition. Look for changes in pathways that can also produce NADPH. Cancer cells can adapt their metabolism to survive such challenges.[4]
-
-
Possible Cause 3: Assay Conditions.
Problem 2: My inhibitor shows significant toxicity in non-malignant cell lines that are not dependent on GOT1.
-
Possible Cause 1: Promiscuous Off-Target Inhibition.
-
Troubleshooting Step: This strongly suggests off-target toxicity.[3] Perform a broad kinase or enzyme panel screen to identify potential off-targets. Compare the inhibitor's structure to known promiscuous scaffolds.
-
-
Possible Cause 2: General Cytotoxicity.
-
Troubleshooting Step: Assess general indicators of cell death (e.g., membrane integrity assays). The compound may be acting through a non-specific mechanism like membrane disruption, especially at higher concentrations.
-
Problem 3: Metabolomic data from inhibitor-treated cells does not match the expected profile of GOT1 inhibition (e.g., aspartate levels do not increase).
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Step: Confirm that the inhibitor is reaching and binding to GOT1 in the cellular environment using a cellular thermal shift assay (CETSA) or a similar target engagement method. The intracellular concentration may be insufficient to achieve the necessary level of inhibition.
-
-
Possible Cause 2: Rapid Metabolite Flux.
-
Troubleshooting Step: The cell might be rapidly consuming the accumulating aspartate for other pathways. Perform a time-course experiment, measuring metabolite levels at earlier time points after inhibitor addition.
-
-
Possible Cause 3: Off-Target Effect on Aspartate Metabolism.
-
Troubleshooting Step: Consider if your compound could be inhibiting other enzymes involved in aspartate synthesis or degradation, which would confound the expected metabolic signature.
-
Data & Protocols
Quantitative Data
Table 1: In Vitro Potency of Select Early GOT1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Type | Source |
|---|---|---|---|---|
| Aspulvinone H (AH) | GOT1 | 5.91 ± 0.04 | Enzymatic Assay | [6] |
| iGOT1-01 | GOT1 | 84.6 | GOT1/MDH1 Coupled Assay | [1] |
| PF-04859989 | GOT1 | ~24 (at 24h pre-incubation) | GOT1/MDH1 Coupled Assay | [7][8] |
| GOT1 inhibitor-1 (2c) | GOT1 | 8.2 | MDH-Coupled Enzymatic Assay |[10][11] |
Table 2: Selectivity Profile of Inhibitor PF-04859989
| Target Enzyme | IC50 (µM) | Pre-incubation Time | Source |
|---|---|---|---|
| GOT1 | ~24 | 24 hours | [7] |
| GOT2 | >100 | 24 hours | [7] |
| KAT2 | ~10 | 24 hours |[7] |
Experimental Protocols
Protocol 1: MDH1-Coupled GOT1 Enzymatic Assay
This assay measures GOT1 activity by coupling the production of its product, oxaloacetate, to the malate dehydrogenase 1 (MDH1) reaction, which consumes NADH. The rate of NADH depletion, measured by the decrease in fluorescence or absorbance, is proportional to GOT1 activity.[1][7][10]
-
Materials:
-
Recombinant human GOT1 protein
-
Malate dehydrogenase 1 (MDH1)
-
Substrates: α-ketoglutarate (α-KG), L-aspartate
-
Cofactor: NADH
-
Assay Buffer: 200 mM HEPES (pH 7.4), 200 mM KCl
-
Test inhibitor compound
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader capable of measuring fluorescence (Ex: 340-350 nm, Em: 445-460 nm) or absorbance at 340 nm.[6][10]
-
-
Methodology:
-
Prepare a reaction mix containing assay buffer, 4 mM L-aspartate, 0.5 mM α-KG, 250 µM NADH, and 0.3 µg/mL MDH1.[1][10]
-
Add varying concentrations of the test inhibitor (dissolved in DMSO, ensure final DMSO concentration is consistent and low, e.g., <1%) to the wells of the microplate. Include "no inhibitor" and "no enzyme" controls.
-
Add recombinant GOT1 protein (e.g., 0.1 mg/mL) to the wells to initiate the reaction.[6] Do not add GOT1 to the "no enzyme" control wells.
-
Immediately place the plate in the plate reader, pre-warmed to 37°C.
-
Measure the decrease in NADH fluorescence or absorbance kinetically for 15-20 minutes.[1][10]
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the "no inhibitor" control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
This assay assesses the impact of a GOT1 inhibitor on the growth of cancer cell lines over several days.
-
Materials:
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for a period relevant to cell doubling time (e.g., 3 to 5 days).[8]
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Workflow for characterizing GOT1 inhibitors and identifying promiscuity.
Caption: GOT1's role in the metabolic pathway for NADPH production.
Caption: Decision tree for troubleshooting unexpected GOT1 inhibitor results.
References
- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to GOT1 Inhibition in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on glutamic-oxaloacetic transaminase 1 (GOT1) inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GOT1 inhibitors in cancer cells?
A1: GOT1 inhibitors primarily disrupt cancer cell metabolism by blocking the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate in the cytoplasm.[1][2] This enzymatic reaction is crucial for maintaining redox homeostasis, particularly by generating NADPH, and for supplying anabolic precursors necessary for rapid cell proliferation.[2][3] Inhibition of GOT1 leads to a depletion of NADPH, increasing reactive oxygen species (ROS) and inducing oxidative stress.[3] It also disrupts nucleotide and amino acid metabolism, hindering the synthesis of macromolecules required for cell growth and division.[4]
Q2: Why are some cancer types, like pancreatic ductal adenocarcinoma (PDA), highly sensitive to GOT1 inhibition while others, such as colorectal cancer (CRC), are resistant?
A2: The sensitivity to GOT1 inhibition is highly dependent on the tissue of origin and the specific metabolic wiring of the cancer cells.[4][5] PDA cells, particularly those with KRAS mutations, exhibit a strong dependence on a GOT1-driven metabolic pathway to support proliferation and manage oxidative stress.[4][6] In contrast, CRC cells with similar genotypes are largely insensitive to GOT1 knockdown, suggesting they utilize alternative metabolic pathways to fulfill their biosynthetic and redox demands.[4][5] This highlights the importance of cellular context in determining the efficacy of targeting GOT1.
Q3: What is the role of GOT1 in the tumor microenvironment?
A3: GOT1 plays a significant role in how cancer cells adapt to the harsh tumor microenvironment. For instance, in response to chronic acidosis, a common feature of solid tumors, pancreatic cancer cells increase the expression of GOT1.[7] This upregulation enhances a non-canonical glutamine metabolism pathway, which fuels oxidative metabolism and helps the cells survive in the acidic conditions.[7] Therefore, GOT1 inhibition may be particularly effective in the context of an acidic tumor microenvironment.
Q4: Can GOT1 inhibition be combined with other therapies for a more potent anti-cancer effect?
A4: Yes, a key strategy to overcome resistance and enhance the efficacy of GOT1 inhibition is through combination therapies, a concept known as synthetic lethality. Research has shown that combining GOT1 inhibition with radiotherapy is particularly effective in PDA.[4][5] Additionally, targeting pathways involved in cysteine uptake and glutathione synthesis can induce ferroptosis, an iron-dependent form of cell death, in cancer cells with inhibited GOT1.[8][9][10][11]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving GOT1 inhibition.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after GOT1 inhibitor treatment. | 1. Cell line is inherently resistant: As noted, cell types like CRC may not be dependent on GOT1.[4][5] 2. Insufficient inhibitor concentration or potency: The inhibitor may not be reaching the effective intracellular concentration. 3. Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of GOT1 inhibition.[3][12] | 1. Confirm GOT1 dependence: Use a positive control cell line known to be sensitive to GOT1 inhibition (e.g., KRAS-mutant PDA cell lines).[4] 2. Dose-response curve: Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Combination therapy: Explore synthetic lethal approaches, such as co-treatment with a glutathione synthesis inhibitor (e.g., BSO) or radiotherapy.[5][8] |
| Inconsistent results in GOT1 knockdown experiments (shRNA or CRISPR). | 1. Inefficient knockdown: The shRNA or CRISPR guide RNA may not be effectively reducing GOT1 protein levels. 2. Off-target effects: The knockdown construct may be affecting other genes. 3. Clonal variation: Different clones of the knockdown cell line may have varying levels of GOT1 suppression. | 1. Verify knockdown efficiency: Confirm GOT1 protein reduction via Western blot. Test multiple shRNA/gRNA sequences. 2. Use multiple controls: Include a non-targeting control and consider using at least two different knockdown constructs. 3. Pool or screen clones: Use a pooled population of knockdown cells or screen individual clones for consistent GOT1 suppression. |
| Difficulty inducing ferroptosis with GOT1 inhibition. | 1. Insufficient iron levels: Ferroptosis is an iron-dependent process. 2. Active antioxidant pathways: Cells may have compensatory mechanisms to counteract lipid peroxidation. 3. Low levels of polyunsaturated fatty acids (PUFAs): PUFAs are the substrates for lipid peroxidation. | 1. Modulate iron levels: Consider co-treatment with an agent that increases labile iron pools.[9] 2. Inhibit antioxidant systems: Combine GOT1 inhibition with inhibitors of glutathione peroxidase 4 (GPX4) or cystine import.[8][10] 3. Supplement with PUFAs: In some experimental systems, adding PUFAs like arachidonic acid can enhance ferroptosis. |
| Tumor xenografts are not responding to GOT1 inhibition. | 1. Poor bioavailability of the inhibitor: The compound may not be reaching the tumor at a therapeutic concentration. 2. Tumor microenvironment factors: The in vivo environment can provide metabolites that rescue cells from GOT1 inhibition. 3. Acquired resistance: Tumors may develop resistance over the course of treatment. | 1. Pharmacokinetic analysis: Assess the inhibitor's concentration in plasma and tumor tissue. 2. In vivo combination studies: Test the efficacy of GOT1 inhibition combined with radiotherapy in a xenograft model.[4][5] 3. Analyze resistant tumors: Perform metabolic profiling of resistant tumors to identify potential bypass pathways. |
Key Experimental Protocols
shRNA-Mediated Knockdown of GOT1
This protocol describes the generation of stable cell lines with reduced GOT1 expression using a lentiviral-based shRNA approach.
Materials:
-
Lentiviral shRNA constructs targeting GOT1 (and a non-targeting control) in a suitable vector (e.g., pLKO.1).
-
HEK293T cells for lentivirus production.
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
Target cancer cell line.
-
Puromycin for selection.
-
Polybrene.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct, packaging plasmid, and envelope plasmid.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Transduction: Plate the target cancer cells and allow them to adhere.
-
Incubate the cells with the viral supernatant in the presence of polybrene (8 µg/mL) for 24 hours.
-
Selection: Replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration.
-
Select for 3-5 days until non-transduced control cells are eliminated.
-
Validation: Expand the stable cell line and validate GOT1 knockdown by Western blot analysis of protein lysates.
Metabolite Rescue Experiment
This experiment helps to determine which downstream metabolites can rescue the effects of GOT1 inhibition, providing insight into the specific metabolic dependencies.
Materials:
-
GOT1 inhibited cells (e.g., via shRNA or small molecule inhibitor).
-
Control cells.
-
Metabolites for rescue (e.g., oxaloacetate, aspartate, α-ketoglutarate, pyruvate).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Seed both control and GOT1-inhibited cells in 96-well plates.
-
Treat the cells with the GOT1 inhibitor if using a chemical inhibitor.
-
Supplement the culture medium with various concentrations of the rescue metabolites.
-
Incubate for a period determined by the cell line's doubling time (e.g., 72-96 hours).
-
Assess cell viability using a standard assay.
-
Analyze the data to determine if the supplemented metabolites can restore the growth of GOT1-inhibited cells. Inhibition of GOT1 in some cancer cells can be partially counteracted by metabolic intermediates downstream of GOT1, like oxaloacetate and phosphoenolpyruvate.[6][13]
Visualizing Key Pathways and Concepts
Below are diagrams illustrating the central role of GOT1 in cancer metabolism and the strategies to overcome resistance to its inhibition.
Caption: GOT1 in Cytoplasmic Redox Balance and Anaplerosis.
Caption: Strategies to Overcome Resistance to GOT1 Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 4. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 12. The role of GOT1 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PMC [pmc.ncbi.nlm.nih.gov]
stability of GOT1 inhibitor-1 in cell culture media
Welcome to the technical support center for GOT1 inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water.[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.
Q2: I observed precipitation when I added the this compound DMSO stock solution to my cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon addition of a DMSO stock solution to an aqueous medium is a common issue for hydrophobic compounds like this compound.[5] This is often due to the rapid change in solvent polarity, causing the compound to fall out of solution.
Troubleshooting steps to prevent precipitation include:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution in DMSO first, and then add the less concentrated solution to your medium.[1][5]
-
Pre-warming: Pre-warm both the inhibitor stock solution and the cell culture medium to 37°C before mixing. This can help prevent precipitation caused by lower temperatures.[1]
-
Dropwise Addition and Mixing: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to minimize solvent toxicity and precipitation issues.[5]
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C for long-term storage.[3][4] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into single-use vials.[6]
Q4: What is the expected stability of this compound in cell culture medium at 37°C?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor on cells. | 1. Inhibitor precipitation: The compound may have precipitated out of the culture medium, reducing its effective concentration. 2. Inhibitor degradation: The inhibitor may be unstable and degrading over the course of the experiment. 3. Incorrect dosage: The concentration of the inhibitor may be too low to elicit a biological response. | 1. Visually inspect the culture medium for any signs of precipitation (cloudiness, particles). Follow the recommendations in FAQ Q2 to prevent precipitation. 2. Perform a stability study to determine the half-life of the inhibitor in your specific cell culture medium (see Experimental Protocols). If degradation is significant, consider replenishing the medium with fresh inhibitor at regular intervals. 3. Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| High variability between replicate wells. | 1. Uneven inhibitor distribution: The inhibitor was not mixed thoroughly in the culture medium. 2. Inconsistent cell seeding: The number of cells per well is not uniform. 3. Edge effects: Wells on the perimeter of the plate may experience more evaporation, leading to changes in inhibitor concentration. | 1. Ensure thorough mixing of the inhibitor in the medium before adding it to the cells. 2. Ensure a single-cell suspension and use calibrated pipettes for accurate cell seeding. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. |
| Observed cell death at all inhibitor concentrations, including very low ones. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound is more potent than expected: The inhibitor may be highly cytotoxic to your specific cell line. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.1%). Include a vehicle control (medium with the same DMSO concentration as the highest inhibitor concentration) in your experiment. 2. Test a much lower range of inhibitor concentrations (e.g., in the nanomolar range). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: In a sterile tube, add the this compound stock solution to your pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%. Mix thoroughly.
-
Time-Course Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation:
-
If your medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 3 volumes of cold acetonitrile).
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the inhibitor from other media components and potential degradation products.
-
Monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of the this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of inhibitor remaining.
-
Plot the percentage of inhibitor remaining against time to determine the stability profile and calculate the half-life (t₁/₂) of the inhibitor in the cell culture medium.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 120 mg/mL (338.19 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (11.27 mM) | [1] |
Table 2: Example Stability Data of a Small Molecule Inhibitor in Cell Culture Medium at 37°C
| Time (hours) | % Inhibitor Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.3 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 75.1 ± 4.2 |
| 24 | 45.8 ± 5.1 |
| 48 | 20.2 ± 3.9 |
| 72 | 5.6 ± 1.8 |
Visualizations
GOT1 Metabolic Pathway
Glutamic-oxaloacetic transaminase 1 (GOT1) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in maintaining redox balance and supporting proliferation.[7] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.
Caption: The metabolic pathway involving GOT1 in the cytosol.
Experimental Workflow for Assessing Inhibitor Stability
The following workflow diagram illustrates the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for determining inhibitor stability in cell culture media.
Troubleshooting Logic for Inhibitor Precipitation
This diagram outlines the logical steps to troubleshoot precipitation issues with this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promocell.com [promocell.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting inconsistent results in GOT1 inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Glutamic-Oxaloacetic Transaminase 1 (GOT1) inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during GOT1 inhibition experiments, leading to inconsistent or unexpected results.
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control | Contamination of reagents with NADH or enzymes that reduce NADH. | 1. Use fresh, high-purity reagents.2. Test each reagent individually for background signal. |
| Low signal-to-background ratio | 1. Low GOT1 enzyme activity.2. Suboptimal assay conditions. | 1. Ensure the recombinant GOT1 protein is active and used at the recommended concentration (e.g., 0.1 mg/mL)[1].2. Optimize substrate concentrations (α-ketoglutarate and aspartate) and pH (typically around 8.0)[2]. |
| Inconsistent IC50 values between experiments | 1. Variability in reagent preparation.2. Inconsistent incubation times.3. Cell-based assay variability (e.g., cell passage number, density). | 1. Prepare fresh reagents for each experiment and use consistent pipetting techniques.2. Strictly adhere to specified incubation times for both enzyme pre-incubation with the inhibitor and the enzymatic reaction[2].3. For cell-based assays, use cells within a narrow passage number range and ensure consistent cell seeding density. |
| Inhibitor appears inactive or has very high IC50 | 1. Inhibitor instability or degradation.2. Inhibitor precipitation in assay buffer.3. Incorrect mechanism of action for the assay type. | 1. Store inhibitors at the recommended temperature and protect from light if necessary.2. Check the solubility of the inhibitor in the assay buffer. Consider using a different solvent or a lower concentration.3. Ensure the assay is suitable for the inhibitor's mechanism (e.g., competitive vs. non-competitive). |
| Observed inhibition in biochemical assay but not in cells | 1. Poor cell permeability of the inhibitor.2. Efflux of the inhibitor by cellular transporters.3. Off-target effects in cells that mask GOT1 inhibition. | 1. Modify the inhibitor structure to improve cell permeability.2. Co-incubate with efflux pump inhibitors to test for active transport.3. Perform target engagement studies (e.g., cellular thermal shift assay) to confirm the inhibitor binds to GOT1 in cells. |
| Inhibition of both GOT1 and its mitochondrial isoform, GOT2 | The inhibitor is not selective for GOT1. | 1. Screen the inhibitor against purified GOT2 protein to determine its selectivity[2][3].2. If the inhibitor is non-selective, results from cellular assays should be interpreted with caution, as they reflect inhibition of both isoforms[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring GOT1 enzyme activity?
A1: GOT1 enzymatic activity is typically measured using a coupled-enzyme assay. The most common methods are:
-
Malate Dehydrogenase (MDH) Coupled Assay: In this assay, the oxaloacetate produced by GOT1 is converted to malate by MDH1, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[1][2]
-
GLOX/HRP Coupled Assay: This is a high-throughput screening method where the glutamate produced by GOT1 is a substrate for glutamate oxidase (GLOX), generating hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a non-fluorescent substrate into a fluorescent product.[3]
Q2: How can I be sure my inhibitor is specific to GOT1 and not its mitochondrial isoform, GOT2?
A2: To confirm the specificity of your inhibitor, you should perform a counter-screen against purified GOT2 enzyme. By comparing the IC50 values for both GOT1 and GOT2, you can determine the selectivity of your compound. Some inhibitors may exhibit activity against both isoforms, which is an important consideration for interpreting cellular assay results.[2][3]
Q3: My inhibitor shows potent activity in the biochemical assay, but weak or no activity in my cell-based proliferation assay. What could be the reason?
A3: This discrepancy is common and can be due to several factors. The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, the inhibitor could be actively removed from the cell by efflux pumps. It is also possible that the inhibitor has off-target effects that are toxic to the cells, masking the specific effect of GOT1 inhibition.[2][3]
Q4: What is the role of Pyridoxal 5'-phosphate (PLP) in GOT1 activity and inhibition?
A4: PLP is an essential cofactor for GOT1 and other aminotransferases. It is covalently bound to the active site of the enzyme and participates directly in the catalytic reaction. Some GOT1 inhibitors are designed to be competitive with PLP, binding to the same site and preventing the cofactor from associating with the enzyme.[4][5]
Experimental Protocols
Detailed Methodology: MDH-Coupled GOT1 Inhibition Assay
This protocol is adapted from previously described methods.[2]
Materials:
-
Recombinant human GOT1 protein
-
Recombinant human MDH1 protein
-
Assay Buffer: 100 mM HEPES (pH 8.0), 100 mM KCl, 1 mM DTT, 0.1% Triton X-100
-
Substrates: L-Aspartate, α-Ketoglutarate, NADH
-
Test inhibitor compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 0.1 mg/mL recombinant GOT1 protein, and 1 U/mL MDH1.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the GOT1/MDH1 reaction mixture to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing 4 mM L-Aspartate, 0.5 mM α-Ketoglutarate, and 0.25 mM NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 60 minutes.
-
The rate of NADH consumption is proportional to GOT1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Counter-Screening for GOT1/GOT2 Selectivity
To assess inhibitor selectivity, the same MDH-coupled assay protocol can be used, with the following modifications:
-
Substitute recombinant GOT1 protein with recombinant GOT2 protein.
-
Compare the IC50 values obtained for GOT1 and GOT2 to determine the selectivity ratio.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against GOT1.
| Compound | IC50 (µM) | Assay Type | Reference |
| (+)-asperteretone B | 19.16 ± 0.15 | MDH-coupled | [1] |
| Aspulvinone H (AH) | 5.91 ± 0.04 | MDH-coupled | [1] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | 26.38 ± 0.1 | MDH-coupled | [1] |
| PF-04859989 | 24 (in PaTu-8902 cells)54 (in PaTu-8988T cells) | Cell Proliferation | [2] |
| iGOT1-01 | ~11.3 | GLOX/HRP-coupled | [3] |
| iGOT1-01 | 84.6 | MDH-coupled | [3] |
Visualizations
GOT1 Signaling Pathway in Cancer Metabolism
This diagram illustrates the central role of GOT1 in a metabolic pathway that supports cancer cell proliferation and redox balance.[6][7][8]
Caption: GOT1's role in cancer cell metabolism.
Experimental Workflow: MDH-Coupled GOT1 Inhibition Assay
This diagram outlines the key steps in the malate dehydrogenase (MDH)-coupled assay for measuring GOT1 inhibition.
Caption: Workflow for the MDH-coupled GOT1 inhibition assay.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting inconsistent results in GOT1 inhibition assays.
Caption: Troubleshooting inconsistent GOT1 assay results.
References
- 1. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
Technical Support Center: Minimizing Toxicity of GOT1 Inhibitor-1 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of GOT1 Inhibitor-1 in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have lower toxicity in normal cells compared to cancer cells?
A1: The differential sensitivity lies in the metabolic wiring of cancer cells, particularly those with KRAS mutations like pancreatic ductal adenocarcinoma (PDAC). These cancer cells are highly dependent on a metabolic pathway involving Glutamic-Oxaloacetic Transaminase 1 (GOT1) to maintain their redox balance and support proliferation.[1][2][3] Specifically, this pathway is crucial for the production of NADPH, which is essential for counteracting high levels of reactive oxygen species (ROS) generated by their rapid metabolism.[4][5] Normal cells, in contrast, do not heavily rely on this specific GOT1-dependent pathway for their survival and redox homeostasis, and therefore, inhibition of GOT1 is generally well-tolerated.[1][4][6]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of a compound termed "this compound" are not extensively documented in the provided search results, small molecule inhibitors can potentially bind to other proteins with similar structural motifs. For instance, some GOT1 inhibitors might also show activity against GOT2, the mitochondrial isoform of the enzyme, or other pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] It is crucial to characterize the selectivity profile of the specific inhibitor being used.
Q3: What is a safe concentration range for using this compound on normal cells?
A3: The "safe" concentration can vary depending on the specific normal cell type and the particular GOT1 inhibitor compound. However, studies have shown that normal cells can tolerate significantly higher concentrations of GOT1 inhibitors than cancer cells. For example, the GOT1 inhibitor Aspulvinone H (AH) showed minimal cytotoxicity in the nonmalignant human pancreatic duct epithelial cell line HPDE6C7, with an IC50 value over 100 µM, whereas its IC50 in pancreatic cancer cell lines ranged from 6.32 to 10.47 µM.[4] Similarly, the GOT1 inhibitor PF-04859989 had minimal effects on the growth of the normal fibroblast cell line IMR-90 at concentrations greater than 300µM.[3] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific normal cell line.
Q4: Can I supplement my cell culture media to reduce the toxicity of this compound in normal cells?
A4: Yes, supplementation with downstream metabolites of the GOT1 reaction may rescue cells from the effects of the inhibitor. For example, providing oxaloacetate (OAA), a product of the GOT1 reaction, has been shown to partially reverse the growth-inhibitory effects of a GOT1 inhibitor in cancer cells.[3][7] While normal cells are less sensitive, if you observe any unexpected toxicity, supplementation with OAA or other downstream metabolites could be a viable strategy to confirm that the observed effect is due to on-target GOT1 inhibition.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High background in cytotoxicity assay | 1. High cell density. 2. Forceful pipetting during cell seeding. 3. Components in the cell culture medium causing high absorbance. 4. Direct reduction of assay reagent by the inhibitor. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase. 2. Handle the cell suspension gently during plating.[8] 3. Test individual medium components for interference and consider using a different medium formulation if necessary.[8] 4. Run a cell-free control with the inhibitor and the assay reagent to check for direct chemical interference. |
| Inconsistent or non-reproducible cytotoxicity results | 1. Incomplete dissolution of the inhibitor. 2. Pipetting errors. 3. Edge effects in the multi-well plate. | 1. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[9] 2. Use calibrated pipettes and ensure consistent pipetting technique.[9] 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9][10] |
| Unexpected toxicity observed in normal cells | 1. Off-target effects of the inhibitor. 2. The specific normal cell line is more sensitive to GOT1 inhibition. 3. The inhibitor concentration is too high. | 1. Confirm On-Target Effect: Perform a genetic rescue experiment by overexpressing a GOT1 construct in the cells. If the toxicity is rescued, it confirms the effect is on-target. 2. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to GOT1 in the cells at the concentrations used.[11][12] 3. Dose-Response Curve: Perform a detailed dose-response experiment to identify the concentration at which toxicity appears. |
Data Presentation
The following table summarizes the cytotoxicity of various GOT1 inhibitors in different cell lines. Note that "this compound" is a general term, and the specific compound used will have a unique cytotoxicity profile.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| Aspulvinone H (AH) | HPDE6C7 | Nonmalignant human pancreatic duct epithelial | >100[4] |
| SW1990 | Pancreatic cancer | 6.32[4] | |
| PANC-1 | Pancreatic cancer | 10.47[4] | |
| AsPC-1 | Pancreatic cancer | 8.91[4] | |
| PF-04859989 | IMR-90 | Normal human lung fibroblast | >300[3] |
| PATU-8902 | Pancreatic cancer | 24[3] | |
| PATU-8988T | Pancreatic cancer | 54[3] | |
| iGOT1-01 | PaTu8902 | Pancreatic cancer | 84.6 (in vitro enzyme assay)[1] |
Note: The IC50 values can vary based on the assay conditions and duration of treatment.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Normal cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the vehicle control.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol confirms the binding of this compound to its target protein, GOT1, in a cellular context.[11][12]
Materials:
-
Normal cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against GOT1
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots for heating at different temperatures (e.g., 40°C to 70°C in a thermal cycler for 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for GOT1 to detect the amount of soluble GOT1 at each temperature.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Genetic Rescue Experiment
This protocol is to confirm that the observed phenotype (e.g., toxicity) is a direct result of on-target inhibition of GOT1.
Materials:
-
Normal cell line of interest
-
This compound
-
Expression vector containing the coding sequence for GOT1 (ideally with a silent mutation that confers resistance to the inhibitor if the inhibitor targets the mRNA)
-
Control (empty) expression vector
-
Transfection reagent
Procedure:
-
Transfect the normal cells with either the GOT1 expression vector or the empty control vector.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with this compound at a concentration that previously showed toxicity.
-
Assess cell viability using a cytotoxicity assay (e.g., MTT assay) after the desired treatment period.
-
If the cells overexpressing GOT1 show increased resistance to the inhibitor compared to the cells with the empty vector, it confirms that the inhibitor's effect is on-target.
Mandatory Visualizations
Signaling Pathway
References
- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GOT1 Inhibitor-1 and PF-04859989 in Pancreatic Ductal Adenocarcinoma
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent GOT1 inhibitors in the context of pancreatic ductal adenocarcinoma (PDAC).
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a pressing need for novel therapeutic strategies. One emerging target is Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in a non-canonical metabolic pathway that supports PDAC growth and redox homeostasis. This guide provides a comparative overview of two inhibitors of GOT1: the tryptamine-based derivative "GOT1 inhibitor-1" and PF-04859989, a repurposed kynurenine aminotransferase II (KAT II) inhibitor.
At a Glance: Key Efficacy Parameters
While direct head-to-head comparative studies are not yet available in the published literature, this guide synthesizes the existing data to offer an objective comparison of this compound and PF-04859989. The following tables summarize the currently available quantitative data on the inhibitory activity and cellular effects of these two compounds.
| Inhibitor | Chemical Name | Mechanism of Action | GOT1 Enzymatic IC50 |
| This compound | N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | Non-covalent | 8.2 µM[1] |
| PF-04859989 | (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one | Irreversible, PLP-dependent | 8.0 µM (after 24h pre-incubation)[2] |
Table 1: Comparison of the inhibitory mechanisms and enzymatic potency of this compound and PF-04859989 against GOT1.
| Inhibitor | PDAC Cell Line | Cell Growth Inhibition IC50 | Reference |
| PF-04859989 | PATU-8902 | 24 µM | [3] |
| PATU-8988T | 54 µM | [3] | |
| This compound | Not Available | Not Available |
Table 2: In vitro efficacy of PF-04859989 on the proliferation of PDAC cell lines. Data for this compound is not currently available in the literature.
The Central Role of GOT1 in PDAC Metabolism
In PDAC, oncogenic KRAS reprograms glutamine metabolism to support cell proliferation and manage oxidative stress.[4][5][6] This metabolic rewiring involves a non-canonical pathway where GOT1 plays a pivotal role.[7][8] GOT1, a cytosolic enzyme, converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. The subsequent conversion of oxaloacetate to malate and then pyruvate by malic enzyme 1 (ME1) generates NADPH.[7] This NADPH is crucial for maintaining the cellular redox balance by reducing reactive oxygen species (ROS), thus protecting the cancer cells from oxidative damage and supporting their survival.[4][7]
By inhibiting GOT1, both this compound and PF-04859989 disrupt this vital metabolic pathway. This leads to a decrease in NADPH production, an increase in ROS levels, and consequently, an inhibition of PDAC cell growth.[7] Furthermore, GOT1 inhibition has been shown to sensitize PDAC cells to ferroptosis, a form of iron-dependent cell death, highlighting a potential therapeutic vulnerability.[9][10]
Caption: GOT1 signaling pathway in PDAC.
Experimental Methodologies
The following sections detail the experimental protocols used to evaluate the efficacy of GOT1 inhibitors.
GOT1 Enzymatic Assay (MDH-Coupled)
This assay measures the enzymatic activity of GOT1 by coupling it to the activity of malate dehydrogenase 1 (MDH1).
-
Reagents and Materials:
-
Recombinant human GOT1 protein
-
Malate dehydrogenase (MDH1)
-
α-Ketoglutarate (α-KG)
-
Aspartate (Asp)
-
NADH
-
Assay buffer (e.g., 200 mM HEPES, pH 7.4, 200 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 mM α-KG, 4 mM Asp, 1 U/mL MDH1, and 1 mM NADH.
-
Add the GOT1 inhibitor (this compound or PF-04859989) at various concentrations to the wells of the 96-well plate.
-
For time-dependent inhibitors like PF-04859989, pre-incubate the inhibitor with the GOT1 enzyme for a specified period (e.g., 24 hours) before initiating the reaction.
-
Initiate the reaction by adding 0.1 mg/mL of recombinant GOT1 protein to the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation, indicated by the decrease in absorbance, is proportional to the GOT1 activity.
-
Calculate the IC50 value by plotting the percentage of GOT1 inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (e.g., MTT or SRB Assay)
This assay determines the effect of the inhibitors on the proliferation of PDAC cell lines.
-
Reagents and Materials:
-
PDAC cell lines (e.g., PATU-8902, PATU-8988T)
-
Cell culture medium and supplements
-
This compound or PF-04859989
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization buffer (for MTT) or Tris base solution (for SRB)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed PDAC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GOT1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add the MTT or SRB reagent and incubate according to the manufacturer's instructions.
-
For the MTT assay, add a solubilization buffer to dissolve the formazan crystals.
-
For the SRB assay, fix the cells, stain with SRB, wash, and then solubilize the bound dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Model
This experimental setup evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Caption: Experimental workflow for a PDAC xenograft model.
-
Animal Model:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
-
Procedure:
-
Subcutaneously or orthotopically inject a suspension of human PDAC cells into the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the GOT1 inhibitor or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
-
Conclusion and Future Directions
Both this compound and PF-04859989 have emerged as valuable research tools for probing the role of GOT1 in PDAC metabolism. PF-04859989 has demonstrated in vitro efficacy in inhibiting the growth of PDAC cell lines. While in vitro cell proliferation and in vivo efficacy data for this compound are currently limited in the public domain, its potency as a non-covalent enzymatic inhibitor suggests potential for further development.
The key to advancing these inhibitors towards clinical application lies in conducting direct, head-to-head comparative studies to rigorously evaluate their efficacy and safety profiles in relevant preclinical PDAC models. Future research should focus on:
-
Determining the in vitro IC50 values for this compound against a panel of PDAC cell lines.
-
Conducting in vivo efficacy studies in PDAC xenograft or patient-derived xenograft (PDX) models for both inhibitors.
-
Investigating the pharmacokinetic and pharmacodynamic properties of both compounds.
-
Exploring combination therapies, for instance, with agents that induce oxidative stress or target parallel metabolic pathways, to enhance anti-tumor activity.
Such studies will be instrumental in elucidating the full therapeutic potential of targeting GOT1 in pancreatic cancer and identifying the most promising inhibitor for clinical development.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GOT2: New therapeutic target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV‐134 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. recipharm.com [recipharm.com]
A Comparative Guide to Synthetic and Natural GOT1 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic inhibitor GOT1 inhibitor-1 and the natural inhibitor aspulvinone H, both targeting the metabolic enzyme Glutamic-Oxaloacetic Transaminase 1 (GOT1). This comparison is based on available experimental data to inform preclinical research and development.
GOT1 has emerged as a significant target in oncology, particularly for cancers dependent on glutamine metabolism for survival and proliferation, such as Pancreatic Ductal Adenocarcinoma (PDAC).[1] This enzyme plays a pivotal role in maintaining redox homeostasis by contributing to NADPH production.[2][3] Consequently, the inhibition of GOT1 is a promising therapeutic strategy. This guide focuses on a comparative analysis of a synthetic tryptamine-based inhibitor, this compound (also known as iGOT1-01), and a naturally occurring inhibitor, aspulvinone H.
Performance and Efficacy: A Quantitative Comparison
| Inhibitor | Type | Source | IC50 Value (µM) | Assay Method | Binding Mechanism |
| This compound (iGOT1-01) | Synthetic (Tryptamine-based derivative) | Chemical Synthesis | 11.3[4] | GLOX/HRP-coupled assay | Competitive with PLP cofactor[5] |
| 84.6[4][6] | MDH1-coupled assay | ||||
| Aspulvinone H | Natural Product | Aspergillus terreus (marine-derived fungus) | 5.91 ± 0.04[3] | MDH1-coupled assay | Competitive with PLP cofactor[3] |
| Kd Value (µM): 2.14 ± 0.47[3] | Microscale Thermophoresis (MST) |
Note on IC50 Values: The significant difference in the reported IC50 values for this compound between the GLOX/HRP and MDH1-coupled assays highlights the importance of the biochemical assay method in determining inhibitor potency. The GLOX/HRP assay may be susceptible to interference from compounds that interact with the coupling enzymes.[4]
Mechanism of Action
Both this compound and aspulvinone H function by inhibiting the enzymatic activity of GOT1. Structural and in silico docking studies have indicated that both compounds likely act as competitive inhibitors of the pyridoxal 5'-phosphate (PLP) cofactor, binding to the active site of the enzyme.[3][5] By blocking GOT1, these inhibitors disrupt the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2][7] This interruption in a key metabolic pathway leads to an accumulation of upstream metabolites and a depletion of downstream products, ultimately impairing the cancer cell's ability to manage oxidative stress and synthesize necessary biomolecules for proliferation.[1]
GOT1 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of GOT1 in a non-canonical glutamine metabolism pathway often exploited by cancer cells.
Experimental Protocols
Detailed methodologies for the key enzymatic assays used to determine GOT1 inhibition are provided below.
Malate Dehydrogenase 1 (MDH1)-Coupled GOT1 Activity Assay
This assay measures GOT1 activity by coupling the production of oxaloacetate to the MDH1-catalyzed oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the loss of fluorescence.[4]
Workflow Diagram:
Protocol:
-
Prepare Reagents: A reaction mixture is prepared containing aspartate and α-ketoglutarate at their respective Km concentrations (e.g., 4 mM and 0.5 mM).[8]
-
Add Coupling Components: Malate dehydrogenase 1 (MDH1) and NADH are added to the reaction mixture at final concentrations of approximately 0.3 µg/mL and 250 µM, respectively.[4][8]
-
Inhibitor Addition: The test compounds (e.g., this compound or aspulvinone H) are added to the wells of a 96-well plate at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of purified recombinant GOT1 protein (e.g., 0.1 mg/mL).
-
Measurement: The plate is immediately placed in a fluorescence plate reader. The decrease in NADH fluorescence is monitored kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.[4]
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
GLOX/HRP-Coupled GOT1 Activity Assay
This assay is a fluorescence-based method suitable for high-throughput screening. GOT1 activity produces glutamate, which is then used by glutamate oxidase (GLOX) to generate hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).[4]
Protocol:
-
Prepare Reaction Mix: A master mix is prepared containing HEPES buffer, KCl, aspartate (e.g., 4 mM), α-ketoglutarate (e.g., 0.5 mM), GLOX (e.g., 80 nM), HRP (e.g., 0.05 units/mL), and Amplex Red reagent.[4]
-
Pre-incubation: Purified GOT1 protein is pre-incubated at 37°C. The reaction mix is also pre-warmed.
-
Inhibitor Addition: Library compounds or test inhibitors are added to the wells of a microplate (e.g., 1536-well for HTS).
-
Reaction Initiation: The pre-warmed GOT1 protein is added to the reaction mix to start the reaction.
-
Measurement: The production of resorufin is measured kinetically using a fluorescence plate reader with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[4]
-
Data Analysis: Similar to the MDH1 assay, reaction rates are calculated, and IC50 values are determined from dose-response curves. A counter-screen against the GLOX/HRP components alone is often performed to identify false positives.[4]
Conclusion
Both the synthetic this compound and the natural product aspulvinone H demonstrate potent inhibition of GOT1, a critical enzyme in cancer metabolism. While aspulvinone H shows a lower IC50 value in the available literature, the lack of direct comparative studies necessitates careful interpretation of these findings. The choice of inhibitor for preclinical studies may depend on factors such as selectivity, pharmacokinetic properties, and synthetic accessibility. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate GOT1 as a therapeutic target.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. iGOT1-01 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of GOT1 Inhibitor-1 on Pancreatic Ductal Adenocarcinoma (PDA) vs. Colorectal Cancer (CRC) Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic-oxaloacetic transaminase 1 (GOT1) has emerged as a significant therapeutic target in oncology due to its pivotal role in cancer cell metabolism. This guide provides a comparative analysis of the effects of a representative GOT1 inhibitor, designated here as GOT1 inhibitor-1, on Pancreatic Ductal Adenocarcinoma (PDA) and colorectal cancer (CRC) cells. The information presented is synthesized from preclinical studies to aid researchers in understanding the differential responses to GOT1 inhibition in these distinct cancer types.
Mechanism of Action of GOT1
GOT1 is a cytosolic enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In many cancer cells, this pathway is reprogrammed to support proliferation, redox balance, and biosynthesis.
Comparative Efficacy of this compound
Direct comparative studies using a single specific GOT1 inhibitor on both PDA and CRC cell lines are limited. However, existing research provides insights into the differential sensitivities and mechanisms of action.
In Vitro Sensitivity
A study utilizing a GOT1 inhibitor, iGOT1-01, demonstrated differential effects on the growth of pancreatic and colon cancer cell lines. While the colorectal cancer cell line (DLD1) showed higher sensitivity to the inhibitor in growth assays compared to the pancreatic cancer cell line (PaTu8902), it is noteworthy that genetic knockdown of GOT1 did not impact the growth of DLD1 cells. This suggests that the observed growth inhibition by iGOT1-01 in DLD1 cells might be due to off-target effects.
| Parameter | Pancreatic Cancer (PaTu8902) | Colorectal Cancer (DLD1) | Reference |
| iGOT1-01 IC50 (Enzymatic Assay) | ~11.3 µM | Not Reported | |
| Growth Inhibition | Less Sensitive | More Sensitive | |
| Effect of GOT1 Knockdown on Growth | Growth Inhibition | No Effect |
Cellular Effects
The consequences of GOT1 inhibition manifest differently in PDA and CRC cells, reflecting their distinct metabolic dependencies.
-
Pancreatic Ductal Adenocarcinoma (PDA): In PDA cells, GOT1 plays a critical role in maintaining redox homeostasis. Inhibition of GOT1 in PDA cells has been shown to induce a specific form of iron-dependent cell death known as ferroptosis. This is achieved by repressing mitochondrial metabolism and increasing the levels of labile iron within the cells. Consequently, GOT1 inhibition sensitizes PDA cells to other ferroptosis-inducing agents.
-
Colorectal Cancer (CRC): In CRC cells, the primary reported effect of GOT1 inhibition is the sensitization of these cells to conventional chemotherapy, specifically 5-fluorouracil (5-FU). This sensitization is attributed to the impairment of the cancer cells' ability to counteract oxidative stress, leading to an increase in reactive oxygen species (ROS).
Signaling Pathways and Experimental Workflows
GOT1 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of GOT1 in a reprogrammed metabolic pathway observed in some cancer cells.
Caption: GOT1's role in cancer metabolism.
Experimental Workflow for Assessing GOT1 Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to compare the effects of a GOT1 inhibitor on PDA and CRC cells.
Validating the On-Target Cellular Activity of GOT1 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of GOT1 inhibitor-1 in a cellular context. Due to the limited publicly available cellular data for this compound, this document focuses on established methodologies and presents comparative data from other known GOT1 inhibitors, such as Aspulvinone H and PF-04859989, to serve as a benchmark for experimental outcomes.
Introduction to GOT1 and its Inhibition
Glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in cellular metabolism, plays a pivotal role in the malate-aspartate shuttle and amino acid metabolism.[1][2] In certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), cancer cells become dependent on a non-canonical glutamine metabolism pathway that relies on GOT1 to maintain redox homeostasis and support proliferation.[2][3] This dependency makes GOT1 an attractive therapeutic target. GOT1 inhibitors aim to disrupt this metabolic pathway, leading to a reduction in essential products like NADH and aspartate, which can hamper cancer cell growth and survival.[1]
This compound is a tryptamine-based derivative that acts as a non-covalent inhibitor of GOT1 with a reported IC50 of 8.2 µM in a biochemical assay. To confirm that this enzymatic activity translates to on-target effects within a cellular environment, a series of validation experiments are essential.
Comparative Analysis of GOT1 Inhibitors
| Parameter | This compound | Aspulvinone H (AH) | PF-04859989 |
| Biochemical IC50 | 8.2 µM | 5.91 µM | Not Available |
| Cellular IC50 (Proliferation) | Data not available | Data not available | 24 µM (PATU-8902 cells) 54 µM (PATU-8988T cells)[4] |
| Effect on Metabolite Levels | Data not available | SW1990 cells: ↓ OAA ↓ Malate ↑ Aspartate[5] | PATU-8902 cells: ↑ Aspartate ↓ Malate[4] |
| Effect on NADPH/NADP+ Ratio | Data not available | SW1990 cells: ↓ NADPH/NADP+ ratio[5] | Data not available |
Key Experimental Validations and Protocols
To rigorously validate the on-target activity of this compound in cells, a multi-faceted approach is recommended, encompassing target engagement, cellular metabolic alterations, and phenotypic outcomes.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein to thermal denaturation.
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler. Include an unheated control.
-
Cell Lysis: After heating, subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble GOT1 protein using a standard Western blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble GOT1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6][7][8]
Metabolic Consequences of GOT1 Inhibition
Inhibition of GOT1 is expected to cause predictable changes in the intracellular concentrations of key metabolites in its pathway.
-
Cell Culture and Treatment: Plate cancer cells (e.g., pancreatic cancer cell lines like PATU-8902 or SW1990) and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold saline. Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysates to pellet cell debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Analyze the samples using a liquid chromatography-mass spectrometry system to measure the relative abundance of aspartate, oxaloacetate, malate, and other related metabolites.
-
Data Analysis: Normalize the metabolite levels to an internal standard and cell number or protein concentration. Compare the metabolite levels in inhibitor-treated cells to the vehicle-treated controls. On-target GOT1 inhibition should result in an accumulation of the substrate (aspartate) and a decrease in the downstream products (oxaloacetate and malate).
Phenotypic Effects: Cell Viability
A key functional consequence of on-target GOT1 inhibition in dependent cancer cells is a reduction in cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10][11]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.[9]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Conclusion
Validating the on-target activity of a novel inhibitor is a critical step in its development as a research tool or therapeutic agent. For this compound, a combination of biophysical, metabolic, and phenotypic assays is essential to confirm its mechanism of action in a cellular context. While direct comparative data for this compound is currently limited, the provided protocols and the data from alternative inhibitors offer a robust framework for researchers to conduct their own validation studies and interpret the results. Successful validation will demonstrate that this compound not only inhibits the purified enzyme but also effectively engages GOT1 in cells, perturbs the intended metabolic pathway, and elicits the expected anti-proliferative effects in cancer cells dependent on GOT1 activity.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in cellular metabolism, has emerged as a promising therapeutic target, particularly in oncology. By catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate, GOT1 plays a pivotal role in maintaining redox homeostasis and supporting the metabolic demands of rapidly proliferating cancer cells.[1] This guide provides a head-to-head comparison of different classes of GOT1 inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutic strategies.
Performance Comparison of GOT1 Inhibitors
The landscape of GOT1 inhibitors encompasses a variety of chemical scaffolds with distinct mechanisms of action. For clarity, we have categorized them into three main classes: Pyridoxal 5'-phosphate (PLP) Competitors, Covalent Inhibitors, and Non-covalent Inhibitors. The following table summarizes the in vitro potency of representative compounds from each class.
| Class | Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| PLP Competitor | iGOT1-01 | GOT1 | 11.3 | GLOX/HRP-coupled | [2][3] |
| GOT1 | 85 | MDH-coupled | [2] | ||
| Aspulvinone H | GOT1 | 5.91 ± 0.04 | MDH-coupled | [4] | |
| (+)-Asperteretone B | GOT1 | 19.16 ± 0.15 | MDH-coupled | [4] | |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | GOT1 | 26.38 ± 0.1 | MDH-coupled | [4] | |
| Covalent Inhibitor | PF-04859989 | GOT1 | 8.0 (24h pre-incubation) | MDH-coupled | [5] |
| KAT2 | 0.023 (human) | - | [6] | ||
| Non-covalent Inhibitor | Tryptamine-based derivative (compound 2c) | GOT1 | 8.2 | MDH-coupled | [7] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant metabolic pathways and the experimental procedures used for their characterization.
GOT1's Role in Cellular Metabolism
GOT1 is a central node in a metabolic pathway that is critical for cancer cells to manage oxidative stress by maintaining the cellular redox state.[3] This pathway facilitates the conversion of glutamine-derived aspartate into oxaloacetate, which is then used to generate NADPH.
Caption: GOT1's central role in the non-canonical glutamine metabolism pathway for NADPH production.
Experimental Workflow for GOT1 Inhibitor Evaluation
The characterization of GOT1 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular effects.
Caption: A typical workflow for the discovery and characterization of novel GOT1 inhibitors.
Detailed Experimental Protocols
Objective comparison of inhibitor performance requires standardized experimental procedures. Below are detailed methodologies for key assays cited in this guide.
GOT1 Enzymatic Activity Assays
Two common methods are employed to measure the enzymatic activity of GOT1 and the potency of its inhibitors.
1. Malate Dehydrogenase (MDH)-coupled Assay
This assay measures the production of oxaloacetate by GOT1. The oxaloacetate is then reduced to malate by MDH1, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[4]
-
Reagents:
-
Recombinant GOT1 protein
-
α-Ketoglutarate (α-KG)
-
Aspartate (Asp)
-
NADH
-
Malate Dehydrogenase (MDH1)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% Triton X-100)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-KG, Asp, and NADH in a 96-well plate.
-
Add the GOT1 inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant GOT1 and MDH1.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
2. Glutamate Oxaloacetate Transaminase (GLOX)/Horseradish Peroxidase (HRP)-coupled Assay
This assay measures the production of glutamate by GOT1. The glutamate is then oxidized by GLOX, producing α-KG, ammonia, and hydrogen peroxide (H2O2). The H2O2 is then used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red), and the resulting fluorescence is measured.[3]
-
Reagents:
-
Recombinant GOT1 protein
-
α-Ketoglutarate (α-KG)
-
Aspartate (Asp)
-
GLOX
-
HRP
-
Amplex Red reagent
-
Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 200 mM KCl)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-KG, Asp, GLOX, HRP, and Amplex Red in a 96-well plate.
-
Add the GOT1 inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant GOT1.
-
Incubate at 37°C and measure the fluorescence (e.g., excitation at 544 nm, emission at 590 nm) over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
Cell Viability Assays
These assays are crucial for determining the cytotoxic or cytostatic effects of GOT1 inhibitors on cancer cells.
Resazurin Reduction Assay
This colorimetric assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and fluorescent resorufin by mitochondrial reductases in living cells.
-
Reagents:
-
Resazurin sodium salt solution
-
Cell culture medium
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of the GOT1 inhibitor for a specified duration (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (e.g., excitation at 560 nm, emission at 590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
ATP-based Luminescence Assay
This assay quantifies the amount of ATP present in metabolically active cells, which is a direct indicator of cell viability.
-
Reagents:
-
Commercially available ATP detection reagent (containing a cell lysis buffer, luciferase, and luciferin)
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of the GOT1 inhibitor.
-
Add the ATP detection reagent to each well, which lyses the cells and initiates the luciferase reaction.
-
Measure the luminescent signal using a luminometer.
-
The amount of light produced is proportional to the number of viable cells.
-
Conclusion
The development of potent and selective GOT1 inhibitors holds significant promise for cancer therapy. This guide provides a comparative overview of the current landscape of these inhibitors, highlighting their different classes, potencies, and the experimental methodologies used for their evaluation. The provided data and protocols aim to facilitate the ongoing research and development of novel GOT1-targeting therapeutics. As research progresses, further head-to-head studies and in vivo efficacy data will be crucial for the clinical translation of these promising agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
A Comparative Guide to the Metabolic Signatures of GOT1 Inhibitors
Glutamic-oxaloacetic transaminase 1 (GOT1) has emerged as a significant therapeutic target, particularly in cancers that exhibit reprogrammed metabolism.[1][2] This enzyme plays a crucial role in maintaining cellular redox balance and supporting the biosynthesis of essential molecules by converting aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2][3] Inhibition of GOT1 disrupts these processes, leading to a cascade of metabolic consequences that can be harnessed for therapeutic intervention, especially in cancers like pancreatic ductal adenocarcinoma (PDAC) that are highly dependent on its activity.[4][5] This guide provides a comparative analysis of the metabolic signatures of various GOT1 inhibitors, supported by experimental data and detailed methodologies.
The Central Role of GOT1 in Cancer Metabolism
GOT1 is a key player in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the mitochondrial membrane.[1] In certain cancer cells, particularly those with KRAS mutations, a non-canonical metabolic pathway involving GOT1 is utilized to maintain NADPH levels and counteract oxidative stress.[2][3] Glutamine-derived aspartate is transported into the cytoplasm, where GOT1 converts it to oxaloacetate. This oxaloacetate is then reduced to malate by malate dehydrogenase 1 (MDH1), consuming NADH. Subsequently, malic enzyme 1 (ME1) converts malate to pyruvate, generating NADPH. This pathway is critical for maintaining the cellular redox state and supporting the synthesis of nucleotides and other macromolecules necessary for rapid cell proliferation.[1] Inhibition of GOT1 disrupts this pathway, leading to a decrease in NADPH production, an increase in reactive oxygen species (ROS), and ultimately, impaired tumor growth.[1][2]
Comparative Analysis of GOT1 Inhibitors
The development of small molecule inhibitors for GOT1 is an active area of research. While selective inhibitors are still emerging, several compounds have been identified and characterized. Their metabolic signatures provide insights into the consequences of targeting this enzyme.
| Inhibitor | Type / Class | IC50 | Key Metabolic Signatures | Notable Effects |
| iGOT1-01 | Small Molecule | 84.6 µM (in vitro)[4] | - Dual GOT1/GOT2 inhibition: Leads to a decrease in all aspartate isotopologues, similar to the pan-transaminase inhibitor aminooxyacetate (AOA).[4] | - Identified through a high-throughput screen.[4] - Exhibits a promiscuous inhibitory profile in cells.[4][5] |
| PF-04859989 | Covalent Inhibitor (Known KAT2 inhibitor) | PLP-dependent | - Decreased Aspartate and Malate: Reduces intracellular levels of aspartate and malate in pancreatic cancer cells.[6] - Increased ROS: Elevates reactive oxygen species levels.[6] | - Shows time-dependent and PLP-dependent inhibitory activity against GOT1.[6] - Selectively inhibits the growth of pancreatic ductal adenocarcinoma (PDA) cell lines.[6] |
| Aspulvinone H (AH) | Natural Product (Butyrolactone derivative) | 6.91 ± 0.04 µM[7] | - Decreased OAA and Malate: Reduces the levels of oxaloacetate (OAA) and malate.[7] - Increased Aspartate: Leads to a corresponding increase in aspartate levels.[7] - Decreased NADPH/NADP+ ratio: Significantly reduces the ratio of NADPH to NADP+.[7] | - Competitively binds to the pyridoxal 5-phosphate (PLP) active site of GOT1.[7] - Suppresses glutamine metabolism and inhibits proliferation of PDAC cells in vitro and in vivo.[7] |
| (+)-Asperteretone B | Natural Product | 19.16 ± 0.15 µM[7] | - GOT1 inhibitory activity identified. Detailed metabolic signature not specified. | - Isolated from the marine-derived fungus Aspergillus terreus.[7] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Natural Product | 26.38 ± 0.12 µM[7] | - GOT1 inhibitory activity identified. Detailed metabolic signature not specified. | - Isolated from the marine-derived fungus Aspergillus terreus.[7] |
| Genetic Knockdown (shRNA) | N/A | N/A | - Disrupted Glycolysis: Accumulation of glycolytic intermediates.[2][8] - Impaired Redox Homeostasis: Leads to redox imbalance and a drop in the GSH/GSSG ratio.[8] - Sensitization to Ferroptosis: Promotes an iron-dependent form of cell death.[9][10][11] - Increased Labile Iron: Enhances labile iron availability through autophagy.[9][10] | - Provides a baseline for the expected metabolic consequences of complete GOT1 inhibition.[8] |
Key Metabolic Consequences of GOT1 Inhibition
Inhibition of GOT1, whether by small molecules or genetic methods, consistently leads to several key metabolic shifts:
-
Disruption of Aspartate-Malate Metabolism: A hallmark of GOT1 inhibition is the accumulation of its substrate, aspartate, and the depletion of its product, oxaloacetate, and downstream metabolites like malate.[6][7][8]
-
Impaired Redox Balance: By disrupting the pathway that generates cytoplasmic NADPH, GOT1 inhibitors decrease the NADPH/NADP+ ratio.[2][7] This compromises the cell's ability to manage oxidative stress, leading to an accumulation of ROS.[6]
-
Altered Glycolysis: Inhibition of GOT1 can lead to a disruption in glycolysis, characterized by the accumulation of intermediates between the aldolase-catalyzed and pyruvate kinase-catalyzed steps.[2][8]
-
Sensitization to Ferroptosis: A critical consequence of GOT1 inhibition is the sensitization of cancer cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[9][10][11] This is linked to the role of GOT1 in maintaining glutathione (GSH) pools, which protect against oxidative damage.[11] Mechanistically, GOT1 inhibition can promote a catabolic state that enhances the availability of labile iron through autophagy, further potentiating ferroptosis.[9][10]
Experimental Protocols
The characterization of the metabolic signatures of GOT1 inhibitors relies on a suite of advanced analytical techniques.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on GOT1 enzyme activity.
Methodology: A common method is a coupled enzyme assay with malate dehydrogenase 1 (MDH1).[4]
-
Recombinant GOT1 protein is incubated with the test inhibitor at various concentrations.
-
The substrates for GOT1, aspartate and α-ketoglutarate, are added to initiate the reaction, which produces oxaloacetate.
-
MDH1 and NADH are included in the reaction mixture. MDH1 catalyzes the conversion of the oxaloacetate product to malate, a reaction that consumes NADH.[4]
-
The rate of NADH consumption is monitored by measuring the decrease in fluorescence (excitation at 350 nm, emission at 460 nm) or absorbance at 340 nm.[4]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Metabolite Profiling using LC/MS
Objective: To quantify the changes in intracellular metabolite levels following treatment with a GOT1 inhibitor.
Methodology: Liquid chromatography-mass spectrometry (LC/MS)-based metabolomics is used to measure the relative abundance of metabolites.[8]
-
Cancer cells are cultured and treated with the GOT1 inhibitor or a vehicle control for a specified period.
-
Metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., 80% methanol).
-
The cell debris is pelleted, and the supernatant containing the metabolites is collected and dried.
-
The dried metabolites are reconstituted and analyzed by LC/MS.
-
For isotope tracing studies, cells are cultured with labeled nutrients (e.g., ¹³C-glutamine) to track the flow of atoms through metabolic pathways and confirm the disruption of GOT1-dependent reactions.[4]
-
Data analysis involves identifying and quantifying metabolites and comparing their levels between inhibitor-treated and control cells.
Redox State Analysis (NADPH/NADP+ Ratio)
Objective: To assess the impact of GOT1 inhibition on the cellular redox state.
Methodology:
-
Cells are treated with the GOT1 inhibitor.
-
Cellular extracts are prepared, often with separate acidic and basic extractions to stabilize NADP+ and NADPH, respectively.
-
The concentrations of NADPH and NADP+ are measured using commercially available colorimetric or fluorometric assay kits. These kits typically involve an enzyme cycling reaction that generates a product quantifiable by absorbance or fluorescence.
-
The NADPH/NADP+ ratio is calculated to determine the cellular reducing power.
Ferroptosis and ROS Assays
Objective: To determine if GOT1 inhibition induces oxidative stress and ferroptosis.
Methodology:
-
ROS Detection: Cells are treated with the inhibitor and then incubated with a fluorescent probe such as DCFDA (for general ROS) or C11-BODIPY (for lipid peroxidation). The fluorescence intensity is measured by flow cytometry or fluorescence microscopy.
-
Cell Viability/Death Assays: To confirm ferroptosis, cell death is measured in the presence of the inhibitor and co-treatment with specific inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1) or iron chelators (e.g., deferoxamine). A rescue of cell viability by these agents indicates that cell death is occurring via ferroptosis.[11]
-
Labile Iron Pool Measurement: The intracellular labile iron pool can be measured using fluorescent probes like Calcein-AM.[12] Quenching of Calcein-AM fluorescence indicates an increase in the labile iron pool.
References
- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis [escholarship.org]
- 10. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
GOT1 Inhibition Creates Metabolic Vulnerabilities, Synergizing with Glutathione Synthesis Blockade to Induce Cancer Cell Death
A targeted approach combining the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1) with the blockade of glutathione synthesis demonstrates a potent synergistic effect in killing pancreatic ductal adenocarcinoma (PDAC) cells. This therapeutic strategy exploits a critical metabolic vulnerability induced by GOT1 inhibition, leading to a specific form of iron-dependent cell death known as ferroptosis.
Researchers have discovered that inhibiting GOT1, a key enzyme in glutamine metabolism, sensitizes cancer cells to ferroptosis by disrupting the cellular redox balance.[1][2][3] While direct inhibition of GOT1 alone is primarily cytostatic, meaning it halts cell proliferation rather than inducing cell death, its combination with a metabolic inhibitor targeting glutathione synthesis leads to a significant increase in cancer cell death.[1][4] This guide compares the effects of GOT1 inhibition alone versus its synergistic combination with a glutathione synthesis inhibitor, providing experimental data and protocols for researchers in drug development.
Performance Comparison: GOT1 Inhibition vs. Combination Therapy
The synergistic effect of combining GOT1 inhibition with the glutathione synthesis inhibitor buthionine sulfoximine (BSO) has been demonstrated in pancreatic cancer cell lines. The combination leads to a marked decrease in cell viability compared to either treatment alone.
| Treatment Group | Cell Line | Effect on Cell Viability | Mechanism of Action |
| GOT1 Inhibition (shRNA) | MiaPaCa-2 | Cytostatic (G1 cell cycle arrest) | Increased Reactive Oxygen Species (ROS), impaired redox homeostasis |
| Buthionine Sulfoximine (BSO) | MiaPaCa-2 | Minimal effect on viability | Inhibition of glutathione synthesis |
| GOT1 Inhibition + BSO | MiaPaCa-2 | Synergistic cell death | Induction of ferroptosis |
Table 1: Comparison of single agent vs. combination therapy on pancreatic cancer cell viability.
Unveiling the Mechanism: A Pathway to Ferroptosis
GOT1 plays a crucial role in maintaining the metabolic balance in cancer cells, particularly in PDAC, by supporting the production of NADPH, which is essential for antioxidant defense.[5][6] Inhibition of GOT1 disrupts this balance, leading to an increase in reactive oxygen species (ROS) and creating a state of oxidative stress.
While cancer cells can initially adapt to this stress, the simultaneous inhibition of glutathione synthesis with BSO removes a critical line of defense against lipid peroxidation, a key driver of ferroptosis. This two-pronged attack overwhelms the cell's antioxidant capacity, leading to iron-dependent accumulation of lethal lipid peroxides and ultimately, cell death.[1][2]
Experimental Protocols
The following are summaries of key experimental protocols used to demonstrate the synergistic effects of GOT1 inhibition and glutathione synthesis blockade.
Cell Viability Assay
This assay quantifies the number of viable cells in response to treatment.
-
Cell Plating: Seed pancreatic cancer cells (e.g., MiaPaCa-2) in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of this compound, BSO, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Assess cell viability using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Luminescence is measured using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. The synergistic effect can be quantified using methods like the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
Ferroptosis Assessment
This involves measuring lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells as described in the cell viability assay.
-
Lipid ROS Staining: After the desired incubation period, stain the cells with a fluorescent probe that detects lipid peroxidation, such as C11-BODIPY 581/591.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the oxidized form of the probe indicates an increase in lipid peroxidation.
-
Data Analysis: Quantify the mean fluorescence intensity of the oxidized probe to compare the levels of lipid peroxidation across different treatment groups.
Conclusion
The synergistic combination of a GOT1 inhibitor with a glutathione synthesis inhibitor represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism, such as pancreatic ductal adenocarcinoma. By creating a specific metabolic vulnerability and then exploiting it, this combination therapy leads to potent and selective cancer cell killing through the induction of ferroptosis. Further preclinical and clinical investigations are warranted to explore the full therapeutic potential of this approach.
References
- 1. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis [escholarship.org]
- 3. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
Safety Operating Guide
Proper Disposal of GOT1 Inhibitor-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling GOT1 inhibitor-1 are responsible for its safe disposal to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this research-grade chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed (Acute toxicity, oral Category 4)[1]. Therefore, adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Carefully collect the spilled material using an absorbent pad and place it in a designated hazardous waste container. Clean the spill area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
II. Segregation and Waste Classification
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste Determination: Unless confirmed to be non-hazardous by your institution's safety office, all waste chemicals, including this compound and materials contaminated with it, should be treated as hazardous waste[2].
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, wipes), and any labware that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound. It is common practice to segregate halogenated and non-halogenated solvent wastes[3]. As this compound's molecular formula (C19H19ClN4O) contains chlorine, solutions of this compound should be disposed of in a halogenated organic waste stream unless your institution specifies otherwise.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
III. Step-by-Step Disposal Procedures
The following procedures outline the disposal process for solid and liquid forms of this compound waste.
Disposal of Solid this compound Waste:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure, tight-fitting lid[4][5].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Affix a completed chemical waste tag as required by your institution[6].
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[4][7]. This area should be at or near the point of waste generation and away from incompatible chemicals[4][7].
-
Request for Pickup: Once the container is full or ready for disposal, submit a hazardous waste collection request to your institution's EHS or equivalent department[2].
Disposal of Liquid this compound Waste:
-
Container Selection: Use a designated, non-reactive, and leak-proof container, often a solvent-safe bottle with a screw cap, for liquid waste[3][4]. Ensure the container is compatible with the solvent used to dissolve the this compound.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name and percentage, including the solvent and "this compound"[5].
-
Collection: Collect all liquid waste containing this compound in this container. Keep the container securely capped at all times, except when adding waste[2][4][7].
-
Storage: Store the liquid waste container in the designated SAA, ensuring it is segregated from incompatible materials, such as acids and bases[4][5].
-
Disposal Request: When the container is full or no longer in use, arrange for its collection by your institution's hazardous waste management team[7].
Disposal of Empty Containers:
An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: For containers that held what may be classified as an acutely hazardous waste (P-listed), triple rinse the container with a solvent capable of removing the residue. Each rinse should use a solvent volume of about 5% of the container's capacity[2]. The rinseate must be collected and disposed of as hazardous liquid waste[2].
-
Defacing: After rinsing, deface or remove all chemical labels from the container[2].
-
Final Disposal: Dispose of the decontaminated container in the regular trash, with the cap removed[2].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [7] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 (Note: Not recommended for this compound) | [8] |
Experimental Protocol: General Chemical Waste Segregation
This protocol outlines a general procedure for the segregation of laboratory chemical waste, which is applicable to the handling of this compound.
-
Identify Waste Streams: Determine the different types of chemical waste generated in your experiment (e.g., solid, halogenated liquid, non-halogenated liquid, aqueous).
-
Select Appropriate Containers: For each waste stream, select a container that is chemically compatible with the waste it will hold. Ensure containers have secure, tight-fitting lids.
-
Label Containers: Before adding any waste, label each container with "Hazardous Waste" and the specific type of waste it will contain (e.g., "Halogenated Organic Waste").
-
Segregate at the Point of Generation: As waste is generated, dispose of it directly into the correctly labeled container. Do not mix different waste streams.
-
Detailed Content Labeling: As waste is added, maintain a list of the chemical constituents and their approximate percentages on the container's waste tag.
-
Secure Storage: Keep waste containers in a designated Satellite Accumulation Area, segregated by compatibility (e.g., keep acids away from bases and flammables). Ensure all containers are kept closed when not in use.
-
Arrange for Disposal: When a container is full or the experiment is complete, submit a request to your institution's EHS department for waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling GOT1 Inhibitor-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling GOT1 inhibitor-1, a novel and potent non-covalent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1). Adherence to these protocols is critical for personal safety and the integrity of your research.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for experimental workflows, and proper disposal methods. By providing this detailed guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
The following table summarizes the crucial safety information for this compound, based on available Safety Data Sheets (SDS). It is imperative to always consult the full, most recent SDS from your supplier before handling this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 732973-87-4 | MedChemExpress |
| Molecular Formula | C₁₉H₁₉ClN₄O | MedChemExpress |
| Molecular Weight | 354.83 g/mol | MedChemExpress |
| Hazard Statements | H302: Harmful if swallowed | MedChemExpress |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | MedChemExpress |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Eye/Face Protection | Safety goggles with side-shields or face shield | To protect against splashes and aerosols. |
| Skin and Body Protection | Impervious clothing | A lab coat is required. For larger quantities or risk of splash, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Experimental Protocols and Methodologies
Detailed below are protocols for the preparation of stock solutions and for conducting common in vitro experiments with this compound.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is the first step in reliable experimentation.
| Solvent | Maximum Solubility | Preparation Notes |
| DMSO | 125 mg/mL (352.28 mM) | Ultrasonic treatment may be required to fully dissolve the compound. |
General Tip: To prepare a stock solution, it is recommended to first create a high-concentration stock in DMSO. For cell-based assays, this stock can then be serially diluted in culture medium to the desired final concentration. To avoid precipitation, pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.
In Vitro GOT1 Enzymatic Assay (MDH Coupled)
This assay measures the enzymatic activity of GOT1 by coupling it to the activity of malate dehydrogenase (MDH).
Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. MDH then reduces the oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is monitored by a decrease in fluorescence or absorbance.
Materials:
-
Recombinant GOT1 protein
-
This compound
-
Aspartate
-
α-ketoglutarate (α-KG)
-
NADH
-
Malate dehydrogenase (MDH)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl)
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Prepare a reaction mixture containing assay buffer, aspartate, α-KG, NADH, and MDH.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant GOT1 protein to each well.
-
Immediately place the plate in the plate reader and measure the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is key to understanding the role of GOT1 and its inhibitors.
Caption: GOT1's role in cellular metabolism and redox balance.
Caption: Workflow for a cell-based assay with this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Procedure for Disposal of this compound Waste:
-
Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed chemical waste containers. The containers should be appropriate for the type of waste (e.g., solvent-resistant for solutions in DMSO).
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration and quantity.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed instructions on waste pickup and disposal procedures.
-
SDS Consultation: While this guide provides general advice, the specific disposal requirements can be found in Section 13 of the manufacturer's Safety Data Sheet. Always refer to the complete SDS for final disposal instructions.
By adhering to these safety and handling protocols, you can ensure a safe research environment and contribute to the generation of high-quality, reproducible data. Your commitment to safety is a commitment to scientific excellence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
